molecular formula C10H8N2O3 B1433190 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole CAS No. 926316-89-4

5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

Cat. No.: B1433190
CAS No.: 926316-89-4
M. Wt: 204.18 g/mol
InChI Key: AHUMHWDIFMHMMK-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-nitrophenyl)-1,2-oxazole is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-3-(2-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-6-9(11-15-7)8-4-2-3-5-10(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUMHWDIFMHMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architecting Heterocycles: A Technical Whitepaper on the Synthesis and Chemical Dynamics of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the 1,2-oxazole (isoxazole) core as a privileged scaffold in medicinal chemistry. It is exceptionally stable, acts as a robust bioisostere for esters and amides, and dictates favorable pharmacokinetic profiles. When this core is functionalized with a 2-nitrophenyl group at the C3 position and a methyl group at the C5 position, the resulting molecule—5-Methyl-3-(2-nitrophenyl)-1,2-oxazole —becomes a highly versatile, orthogonal building block.

This whitepaper deconstructs the physicochemical properties, the mechanistic causality behind its synthesis, and the self-validating experimental protocols required to yield this compound with high regioselectivity.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in complex reaction matrices. The table below summarizes the core quantitative data for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole.

ParameterSpecification / Value
IUPAC Name 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole
Common Synonym 3-(2-Nitrophenyl)-5-methylisoxazole
CAS Registry Number 926316-89-4
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Structural Class 1,2-Oxazole (Isoxazole) Heterocycle
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitro oxygens, Isoxazole N and O)
Electrophilic Hotspots C4 of the isoxazole ring (susceptible to halogenation)

Core Synthetic Methodology: The 1,3-Dipolar Cycloaddition

The most robust and regioselective method for constructing 3-aryl-5-methylisoxazoles is the 1,3-dipolar cycloaddition between an aryl nitrile oxide and an appropriate dipolarophile . While terminal alkynes like propyne gas can be used, handling gaseous reagents limits scalability. Instead, we utilize isopropenyl acetate as a bench-stable, liquid enol equivalent.

Mechanistic Causality
  • Oxime Formation: 2-Nitrobenzaldehyde is condensed with hydroxylamine. The use of a mild acetate buffer prevents the degradation of the nitro group, which is sensitive to strongly alkaline conditions.

  • Electrophilic Chlorination: N-Chlorosuccinimide (NCS) is selected over chlorine gas. NCS provides a controlled, stoichiometric release of electrophilic chlorine, preventing over-chlorination of the electron-deficient nitrophenyl ring.

  • In Situ Dipole Generation & Cycloaddition: Triethylamine (Et₃N) is used to dehydrohalogenate the imidoyl chloride, generating the highly reactive 2-nitrobenzonitrile oxide. Because nitrile oxides rapidly dimerize into inactive furoxans, Et₃N must be added dropwise. This maintains a low steady-state concentration of the dipole, favoring the bimolecular [3+2] cycloaddition with isopropenyl acetate. Following cyclization, the intermediate spontaneously eliminates acetic acid to yield the fully aromatized isoxazole .

SynthesisPathway A 2-Nitrobenzaldehyde C 2-Nitrobenzaldehyde oxime A->C Condensation B Hydroxylamine (NH2OH) B->C E 2-Nitro-N-hydroxybenzimidoyl chloride C->E Halogenation D NCS (Chlorinating Agent) D->E G 2-Nitrobenzonitrile oxide [Reactive Dipole] E->G Dehydrohalogenation F Et3N (Base) F->G I 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole G->I [3+2] Cycloaddition H Isopropenyl Acetate [Dipolarophile] H->I

Fig 1: 1,3-Dipolar cycloaddition pathway for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Each phase includes specific observable checkpoints to confirm chemical progression without relying solely on downstream LC-MS analysis .

Phase 1: Synthesis of 2-Nitrobenzaldehyde Oxime
  • Setup: In a 500 mL round-bottom flask, dissolve 2-nitrobenzaldehyde (10.0 g, 66.2 mmol) in 150 mL of ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (5.5 g, 79.4 mmol) and sodium acetate (6.5 g, 79.4 mmol) dissolved in 50 mL of distilled water.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a lower Rf spot (the oxime).

  • Workup: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude oxime as a pale yellow solid.

Phase 2: Chlorination to Imidoyl Chloride
  • Setup: Dissolve the crude oxime in 100 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (9.7 g, 72.8 mmol) in small portions over 15 minutes to control the mild exotherm.

  • Reaction: Stir at room temperature for 3 hours.

  • Validation Checkpoint: The solution will transition from pale yellow to a deeper, vibrant yellow. TLC will show a slight upward shift in Rf compared to the oxime.

  • Workup: Pour the mixture into ice water (300 mL) to precipitate the 2-nitro-N-hydroxybenzimidoyl chloride. Filter, wash with cold water, and dry under vacuum.

Phase 3: Cycloaddition & Aromatization
  • Setup: Dissolve the imidoyl chloride (10.0 g, 49.9 mmol) and isopropenyl acetate (10.0 g, ~100 mmol, 2.0 eq) in 150 mL of anhydrous dichloromethane (DCM). Cool to 0 °C in an ice bath.

  • Critical Step (Base Addition): Dissolve triethylamine (Et₃N) (7.6 mL, 54.9 mmol) in 20 mL of DCM. Add this solution dropwise via an addition funnel over 45 minutes.

    • Causality Note: Rapid addition will cause the solution to turn dark orange/red, indicating the formation of the unwanted furoxan dimer. A controlled, slow addition keeps the solution pale yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: The reaction mixture will become cloudy as triethylamine hydrochloride salts precipitate. This physical change validates the successful elimination of HCl.

  • Workup & Purification: Wash the DCM layer with water (2 x 100 mL) to remove the salts and acetic acid byproduct. Dry the organic layer, concentrate, and purify via silica gel chromatography (Hexane:EtOAc gradient) to isolate pure 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole.

Applications in Advanced Pharmacophore Design

In drug development, the 2-nitrophenyl moiety serves as a masked aniline. The nitro group is intentionally kept intact during the harsh conditions of the isoxazole ring construction. Once the core is established, the nitro group can be selectively reduced using catalytic hydrogenation (Pd/C, H₂) or iron/acetic acid.

The resulting 3-(2-aminophenyl)-5-methylisoxazole is a highly nucleophilic intermediate. It is frequently utilized in the synthesis of selective COX-2 inhibitors (analogous to Valdecoxib) and BACE-1 inhibitors for Alzheimer's disease research, where the isoxazole ring provides critical hydrogen bond acceptor interactions within the enzyme's active site.

BioApplication Isox 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole Aniline 3-(2-Aminophenyl)-5-methylisoxazole Isox->Aniline Nitro Reduction Red Catalytic Hydrogenation (Pd/C, H2) Red->Aniline Drug Target Pharmacophore (e.g., COX-2 / BACE-1 Inhibitor) Aniline->Drug Functionalization Coupling Amide/Urea Coupling Coupling->Drug

Fig 2: Derivatization of the nitro group to access active pharmaceutical ingredients (APIs).

References

  • Zhu, S., Shi, S., & Gerritz, S. (2011). "An efficient one-pot synthesis of 3-aryl-5-methylisoxazoles from aryl aldehydes." Tetrahedron Letters, 52(31), 4001-4004. URL:[Link]

  • National Institutes of Health (NIH) / PMC. (2013). "Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor." PubMed Central. URL:[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Methyl-3-(2-nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the isoxazole scaffold serves as a critical bioisostere for esters and amides, offering enhanced metabolic stability and unique hydrogen-bonding profiles. 5-Methyl-3-(2-nitrophenyl)isoxazole is a highly functionalized building block utilized in the development of targeted therapeutics, including kinase inhibitors and anti-inflammatory agents.

This technical guide provides an authoritative breakdown of the compound's molecular identity, physicochemical properties, and the underlying mechanistic logic required for its high-yield synthesis. By moving beyond rote procedures, this whitepaper elucidates the causality of experimental choices, empowering researchers to implement self-validating synthetic workflows.

Molecular Identity & Physicochemical Profile

The fundamental properties of 5-Methyl-3-(2-nitrophenyl)isoxazole dictate its behavior in both synthetic environments and biological assays. The presence of the electron-withdrawing ortho-nitro group significantly impacts the electron density of the adjacent isoxazole ring, influencing its reactivity in downstream cross-coupling or reduction protocols.

Quantitative Data Summary

The following table consolidates the core molecular parameters of the target compound [1].

Physicochemical PropertyValue
IUPAC Name 5-Methyl-3-(2-nitrophenyl)isoxazole
CAS Registry Number 926316-89-4
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Monoisotopic Exact Mass 204.0535 Da
Calculated TPSA 71.8 Ų
Hydrogen Bond Donors / Acceptors 0 / 4
Structural Core 3,5-Disubstituted Isoxazole

Mechanistic Significance and Pathway Design

The most robust route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition (Huisgen-type reaction) between a nitrile oxide and a terminal alkyne [3].

Causality in Reagent Selection
  • Dipole Generation: Nitrile oxides are highly reactive and prone to dimerization into biologically inactive furoxans. Therefore, the 2-nitrobenzonitrile oxide dipole must be generated in situ from a hydroximoyl chloride precursor using a mild base (e.g., Triethylamine).

  • Regioselectivity: The reaction between the nitrile oxide and propyne (or an enamine equivalent) is strictly governed by Frontier Molecular Orbital (FMO) theory. The dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole exclusively yields the 5-methyl isomer, avoiding the formation of the 4-methyl byproduct [4].

Mechanism N1 2-Nitrobenzaldoxime N2 Hydroximoyl Chloride Intermediate N1->N2 NCS (Chlorination) N3 2-Nitrobenzonitrile Oxide (1,3-Dipole) N2->N3 Et3N (-HCl) N5 5-Methyl-3-(2-nitrophenyl)isoxazole N3->N5 [3+2] Cycloaddition N4 Propyne (Dipolarophile) N4->N5 HOMO-LUMO Interaction

Mechanistic pathway of 1,3-dipolar cycloaddition for 5-Methyl-3-(2-nitrophenyl)isoxazole synthesis.

Experimental Protocols: A Self-Validating Workflow

As an application scientist, I emphasize workflows that incorporate internal checkpoints. The following protocol details a highly efficient one-pot synthesis adapted for laboratory-scale production [2].

Protocol: One-Pot Synthesis via In Situ Dipole Generation

Materials Required:

  • 2-Nitrobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Propyne gas (or 2-chloropropene as a liquid alternative) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 2-nitrobenzaldehyde in anhydrous DMF at room temperature.

    • Add hydroxylamine hydrochloride and stir for 2 hours.

    • Causality: The acidic nature of the hydrochloride salt catalyzes the nucleophilic attack of the amine on the aldehyde, forming 2-nitrobenzaldoxime.

  • Halogenation (Self-Validation Point 1):

    • Cool the reaction mixture to 0 °C. Add NCS portion-wise over 15 minutes.

    • Causality: NCS is chosen over chlorine gas for precise stoichiometric control, preventing over-chlorination of the aromatic ring.

    • Validation: Extract a 10 µL aliquot, quench in water/EtOAc, and run TLC (Hexanes:EtOAc 3:1). The complete disappearance of the oxime spot confirms full conversion to the hydroximoyl chloride. Do not proceed until this is verified.

  • Dipole Generation & Cycloaddition:

    • Introduce the dipolarophile (propyne) into the system.

    • Add Et₃N dropwise via a syringe pump over 1 hour while maintaining the temperature at 0 °C to 10 °C.

    • Causality: Et₃N triggers the elimination of HCl to form the nitrile oxide. The dropwise addition is critical; it keeps the steady-state concentration of the nitrile oxide extremely low, effectively eliminating the competing furoxan dimerization pathway.

  • Thermal Maturation:

    • Allow the reaction to warm to room temperature and stir for 12 hours to drive the cycloaddition to thermodynamic completion.

  • Isolation and Purification:

    • Quench the reaction with ice water to precipitate the crude product. Extract with ethyl acetate (3x).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 5-Methyl-3-(2-nitrophenyl)isoxazole.

Workflow S1 Step 1: Oxime Synthesis Aldehyde + NH2OH·HCl S2 Step 2: Halogenation Add NCS at 0°C S1->S2 S3 Step 3: Dipole Generation Slow addition of Et3N S2->S3 S4 Step 4: Cycloaddition React with Alkyne (Heat) S3->S4 S5 Step 5: Isolation Extraction & Chromatography S4->S5

Step-by-step experimental workflow for the synthesis and isolation of the target isoxazole.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 5-Methyl-3-(2-nitrophenyl)isoxazole, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): A dominant molecular ion peak at m/z 205.1 [M+H]⁺ is expected.

  • ¹H NMR (400 MHz, CDCl₃):

    • The defining feature of the 3,5-disubstituted isoxazole is the isolated C4-proton, which typically resonates as a sharp singlet at δ 6.20 - 6.50 ppm .

    • The C5-methyl group will appear as a distinct singlet integrating to 3H at δ 2.40 - 2.55 ppm .

    • The ortho-nitrophenyl protons will present as a complex multiplet in the downfield aromatic region (δ 7.50 - 8.10 ppm ) due to the deshielding effect of the nitro group.

References

  • Title: 3-(2-Nitro-phenyl)
  • Source: Tetrahedron Letters (via Semantic Scholar)
  • Source: ChemPlusChem (PubMed)
  • Source: Current Organic Chemistry (Bentham Science)

Thermodynamic Stability and Reactivity Profiling of 2-Nitrophenyl Isoxazole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring system occupies a unique position in heterocyclic chemistry, characterized by a delicate balance between aromatic stability and latent kinetic reactivity. When functionalized with a 2-nitrophenyl moiety, the thermodynamic landscape of the isoxazole core is profoundly altered by intense steric hindrance and electron-withdrawing effects. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-nitrophenyl isoxazole derivatives, synthesizing computational density functional theory (DFT) insights with field-proven empirical protocols. Designed for researchers and drug development professionals, this guide establishes self-validating workflows for evaluating the structural integrity and controlled isomerization of these critical scaffolds.

The Dichotomy of the Isoxazole Core: Electronic Structure and Ring Strain

The baseline stability of the isoxazole ring is derived from its 6π-electron heteroaromatic system. However, the adjacent nitrogen and oxygen atoms create a fundamental thermodynamic fault line. The N–O bond is inherently weak, making the ring susceptible to unimolecular decomposition and ring-opening under thermal or electronic stress (1)[1].

When a 2-nitrophenyl group is introduced, two competing forces dictate the molecule's stability:

  • Electronic Perturbation: The strong electron-withdrawing nature of the nitro group reduces the electron density within the isoxazole ring. DFT computational studies reveal that this lowers the energy of the Highest Occupied Molecular Orbital (HOMO), thereby increasing the activation energy required for electrophilic attack and enhancing baseline kinetic stability (2)[2].

  • Steric Hindrance: The ortho-positioning of the bulky nitro group restricts free rotation, forcing the aromatic systems out of coplanarity. In synthetic applications like palladium-catalyzed Sonogashira cross-coupling, steric effects at the C3 position profoundly impact reaction efficiency, whereas electronic effects at this position are largely negligible (3)[3].

Despite this baseline stability, the isoxazole ring can be forced into thermodynamically favorable isomerization pathways. For instance, the conversion of substituted isoxazoles to transient azirines is driven by the relief of N–O bond repulsion, overcoming the high angle strain of the resulting three-membered ring (4)[4].

Pathway Isox 2-Nitrophenyl Isoxazole (Baseline Stability) Ylide Isoxazolium N-ylide (Kinetically Unstable) Isox->Ylide Carbene Attack Azirine Transient Azirine (High Ring Strain) Isox->Azirine Thermal/Catalytic Isomerization RingOpen Ring-Opened Product (Decomposition) Ylide->RingOpen N-O Bond Cleavage (Ea: 0.2-1.5 kcal/mol) Oxazole Oxazole Derivative (Isomerized Product) Azirine->Oxazole Rearrangement (ΔG < 0)

Thermodynamic pathways of isoxazole ring isomerization and decomposition.

Quantitative Thermodynamic Parameters

To contextualize the stability of these derivatives, we must evaluate the Gibbs free energy (ΔG) and activation energy (Ea) associated with their primary degradation and isomerization channels. The following table summarizes critical thermodynamic data derived from recent computational and empirical studies.

Molecular System / IntermediateReaction PathwayΔG (kcal/mol)Activation Energy (Ea)
5-Substituted Isoxazole Isomerization to Azirine-4.6 to -10.0Moderate (Catalyst dependent)
Isoxazolium N-ylide Ring-opening to TrieneHighly Negative0.2 – 1.5 kcal/mol
2-Nitrophenyl Isoxazole Unimolecular DecompositionPositive (Stable)> 60 kcal/mol
2,1-Benzisoxazole (Anthranil) Cathodic Reduction FormationThermodynamically FavoredLow (Electrochemical drive)

Data synthesized from unimolecular decomposition models () and N-ylide reactivity studies (5)[5].

Experimental Methodologies for Stability Assessment

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies are designed to empirically test the thermodynamic boundaries of the 2-nitrophenyl isoxazole core by applying specific, controlled stressors.

Protocol 1: Controlled Thermal Isomerization and Kinetic Trapping

Objective: To empirically determine the activation barrier of N–O bond cleavage and validate the transient formation of highly strained azirines (4)[4].

  • Substrate Preparation: Dissolve 1.0 mmol of the 2-nitrophenyl isoxazole derivative in 10 mL of anhydrous 1,4-dioxane.

    • Causality: Dioxane provides a high-boiling, strictly non-nucleophilic environment. This prevents solvent-mediated ring-opening, ensuring that any observed isomerization is purely a function of internal thermodynamic driving forces.

  • Catalytic Initiation: Add 5 mol% of FeCl₂·4H₂O to the solution.

    • Causality: The Lewis acidic Fe(II) center coordinates to the isoxazole nitrogen. This coordination lowers the LUMO energy of the heterocycle, selectively weakening the N–O bond and lowering the activation energy required for cleavage.

  • Thermal Stress: Heat the reaction mixture to 105 °C under a dry nitrogen atmosphere for 2 to 24 hours. Monitor the reaction progress via HPLC-MS.

  • Kinetic Trapping (Self-Validation): Because the intermediate azirine is kinetically unstable, cool the reaction to 50 °C and introduce a trapping agent (e.g., cyclopentadiene for a Diels-Alder cycloaddition).

  • Isolation and Analysis: Quench the reaction with deionized water, extract using ethyl acetate, and purify via flash chromatography. Analyze the isolated fractions using ¹H and ¹³C NMR. The presence of the trapped azirine adduct definitively proves the thermodynamic pathway of the N–O bond cleavage.

Protocol 2: Electrochemical Cathodic Reduction (Redox Stress Testing)

Objective: To exploit the electronic properties of the ortho-nitro group, driving a thermodynamically downhill cyclization to form highly substituted 2,1-benzisoxazoles (anthranils) (6)[6].

  • Electrolyte Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in a methanol/formate buffer.

    • Causality: The formate buffer acts as a precisely tuned proton source necessary for the reduction of the nitro group, while TBAPF₆ ensures optimal ionic conductivity without participating in side reactions.

  • Cell Configuration: Utilize an undivided electrochemical cell equipped with reticulated vitreous carbon (RVC) electrodes for both the anode and cathode.

    • Causality: RVC electrodes provide a massive surface area for efficient electron transfer and prevent the over-reduction of the delicate isoxazole core that often occurs with heavy metal electrodes.

  • Electrolysis: Introduce 0.5 mmol of the 2-nitrophenyl isoxazole substrate. Apply a constant current (galvanostatic conditions) of 10 mA/cm² until exactly 4 F/mol of charge is passed.

  • Mechanistic Validation: The cathodic reduction selectively reduces the nitro group to a hydroxylamine intermediate. Due to the proximity forced by the ortho-substitution, this intermediate undergoes an immediate, thermodynamically favored intramolecular nucleophilic attack on the isoxazole ring, yielding the 2,1-benzisoxazole.

  • Workup: Evaporate the solvent under reduced pressure, extract with dichloromethane, and purify. The isolated yield (routinely >70%) serves as a direct, quantifiable readout of the thermodynamic favorability of the cyclization cascade.

Workflow Synth Synthesis of 2-Nitrophenyl Isoxazole DFT In-Silico DFT Modeling (ΔG, HOMO-LUMO) Synth->DFT Computational Prediction Thermal Thermal Isomerization (FeCl2, 105°C) Synth->Thermal Kinetic Trapping Electro Cathodic Reduction (RVC Electrodes, 10mA/cm²) Synth->Electro Redox Stress Profile Comprehensive Thermodynamic Stability Profile DFT->Profile NMR Spectroscopic Validation (NMR, HRMS) Thermal->NMR Electro->NMR NMR->Profile Empirical Data

Workflow for evaluating the thermodynamic stability of 2-nitrophenyl isoxazoles.

Conclusion

The thermodynamic stability of 2-nitrophenyl isoxazole derivatives is not an absolute metric, but a highly contextual energy landscape. While the isoxazole core possesses inherent aromatic stability, the weak N–O bond paired with the profound electronic and steric perturbations of the 2-nitrophenyl group creates a system primed for controlled reactivity. By leveraging predictive DFT calculations alongside rigorous thermal and electrochemical stress protocols, researchers can accurately map these thermodynamic boundaries. This dual-pronged approach ensures that these molecules can be confidently deployed as robust scaffolds or versatile precursors in advanced drug development and materials science.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).

  • Isoxazolium N-ylides and 1-oxa-5-azahexa-1,3,5-trienes on the way from isoxazoles to 2H-1,3-oxazines. Beilstein J. Org. Chem.5

  • The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. BenchChem.1

  • Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. Arabian Journal of Chemistry.2

  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. PMC / NIH.6

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications.4

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances.3

Sources

The 3,5-Disubstituted Isoxazole Scaffold: A Comprehensive Technical Guide to Synthesis, Pharmacology, and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a privileged scaffold in modern medicinal chemistry. Among its regioisomers, 3,5-disubstituted isoxazoles have garnered immense attention due to their unique spatial geometry, tunable polar surface area, and robust metabolic stability. This technical whitepaper synthesizes current literature to provide drug development professionals and synthetic chemists with an authoritative roadmap for the design, synthesis, and pharmacological profiling of these critical pharmacophores.

Pharmacological Profiling & Mechanisms of Action

3,5-disubstituted isoxazoles are not merely structural spacers; they are active modulators of complex biological pathways. Their therapeutic efficacy spans anti-inflammatory, anticancer, and neuroprotective domains1[1].

Dual Inhibition of the Arachidonic Acid Cascade

A primary mechanism driving the anti-inflammatory and anti-angiogenic properties of 3,5-disubstituted isoxazoles is their ability to act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The arachidonic acid metabolism pathway is central to inflammation; overproduction of prostaglandins (via COX-2) and leukotrienes (via 5-LOX) directly contributes to tumor growth by inducing the formation of new blood vessels (angiogenesis) 2[2]. For instance, derivatives such as 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole have demonstrated profound inhibitory activity against both LOX and COX-2, effectively suppressing tumor growth in Ehrlich ascites carcinoma models2[2].

Inhibition of Tubulin Polymerization

Beyond the COX/LOX axis, the 3,5-diphenylisoxazole scaffold is a well-defined platform for anticancer drug design. These compounds exert cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization, thereby disrupting the microtubule dynamics required for successful mitosis 3[3].

COX_LOX_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PG Prostaglandins (Inflammation) COX->PG LT Leukotrienes (Tumor Angiogenesis) LOX->LT ISOX 3,5-Disubstituted Isoxazoles ISOX->COX Inhibits ISOX->LOX Inhibits

Dual inhibition of COX and LOX pathways by 3,5-disubstituted isoxazoles.

Strategic Synthetic Methodologies

The construction of the 3,5-disubstituted isoxazole core demands high regioselectivity and functional group tolerance. The field has largely converged on two highly efficient methodologies:

1,3-Dipolar Cycloaddition (Click Chemistry)

The most robust and widely adopted route is the [3+2] cycloaddition between terminal alkynes and nitrile oxides. Because nitrile oxides are highly reactive and prone to dimerization, they are typically generated in situ from aldoximes using oxidizing agents like N-chlorosuccinimide (NCS) 4[4]. Recent green chemistry advancements have introduced heterogeneous nano-catalysts, such as Cu/aminoclay/reduced graphene oxide (Cu/AC/r-GO), which facilitate this "click" cycloaddition in aqueous media with exceptional turnover rates5[5].

Domino Reductive Nef Reaction

An emerging, metal-efficient alternative involves the conversion of β-nitroenones. Utilizing tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethyl acetate, the aliphatic nitro group is selectively reduced to an oxime (reductive Nef reaction). This intermediate spontaneously undergoes intramolecular cyclization with the adjacent carbonyl, followed by dehydration, to yield the isoxazole6[6].

Synthetic_Workflow Oxime Aldoxime (Precursor) Oxidation Oxidation (NCS / DMF) Oxime->Oxidation Cycloaddition 1,3-Dipolar Cycloaddition Oxidation->Cycloaddition Nitrile Oxide Dipole Alkyne Terminal Alkyne Alkyne->Cycloaddition Dipolarophile Product 3,5-Disubstituted Isoxazole Cycloaddition->Product TEA / Base

Workflow for the 1,3-dipolar cycloaddition synthesis of 3,5-disubstituted isoxazoles.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that chemical synthesis must be approached as a self-validating system. The following protocol for 1,3-dipolar cycloaddition is designed not just to yield a product, but to ensure mechanistic fidelity at every step4[4].

Protocol: Regioselective Synthesis via 1,3-Dipolar Cycloaddition (Method A)

Objective: Construct a 3,5-disubstituted isoxazole library from oximes and terminal alkynes.

Step-by-Step Methodology & Causality:

  • Nitrile Oxide Precursor Activation: Dissolve the starting oxime (1.0 equiv) in anhydrous dimethylformamide (DMF). Add N-chlorosuccinimide (NCS, 1.1 equiv) in a single portion.

    • Causality: NCS acts as a precise halogenating agent to convert the oxime into a hydroximoyl chloride intermediate. DMF is selected as the solvent because its high dielectric constant stabilizes the polar transition states during halogenation.

  • Thermal Activation & Intermediate Validation: Stir the reaction mixture at 60 °C.

    • Validation Checkpoint: Do not proceed until thin-layer chromatography (TLC) confirms the complete consumption of the oxime. Premature addition of the alkyne will result in unreacted oxime competing for the base in the next step, depressing overall yields.

  • In Situ Dipole Generation & Cycloaddition: Cool the vessel to room temperature. Sequentially add triethylamine (TEA, 1.2 equiv) and the terminal alkyne (1.2 equiv).

    • Causality: TEA serves a dual purpose: it neutralizes the HCl byproduct and drives the in situ elimination of the hydroximoyl chloride to form the highly reactive nitrile oxide dipole. The immediate presence of the alkyne (dipolarophile) ensures rapid [3+2] cycloaddition, outcompeting the unwanted dimerization of the nitrile oxide.

  • Isolation and Structural Verification: Quench the reaction with distilled water, extract the aqueous layer with ethyl acetate, dry the organic phases over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

    • Validation Checkpoint: Verify regioselectivity via ¹H NMR spectroscopy. A successful 3,5-disubstitution is unequivocally confirmed by the presence of a distinct singlet integrating to one proton in the aromatic region (typically δ 6.5–7.0 ppm), corresponding to the C4-H proton of the newly formed isoxazole ring.

Quantitative Structure-Activity Relationship (QSAR) & Biological Data

The biological relevancy of the 3,5-disubstituted isoxazole library is dictated by the strategic arrangement of its polar surface area4[4]. The table below synthesizes the quantitative pharmacological data across various targets.

Pharmacophore / DerivativePrimary Target / AssayObserved Activity LevelTherapeutic Application
3,5-Diphenylisoxazole Derivatives Tubulin PolymerizationHigh cytotoxicity (IC₅₀ in low nanomolar range)Anticancer (Microtubule disruption)3[3]
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole COX-2 / 5-LOXSignificant dual inhibition; high Atomic Contact Energy (ACE) scoreAnti-inflammatory & Anti-angiogenic2[2]
Pyrrolo-isoxazole benzoic acids Acetylcholinesterase (AChE)Potent in vitro inhibition (sub-micromolar)Neuroprotective (Alzheimer's disease models) 1[1]
3,5-Bis(heteroaryl) isoxazoles Microbial Cell MembranesModerate to high antibacterial activityAntimicrobial (Gram-positive/negative) 7[7]

References

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. 7

  • A Comprehensive Review of 3,5-Diphenylisoxazole: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem. 3

  • Simple and Highly Efficient Synthesis of 3,5-Disubstituted Isoxazoles Using Cu/Graphene/Clay Nanohybrid as a New Heterogeneous Nano Catalyst. Journal of Chemical Research / ResearchGate. 5

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science. 4

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH) / PMC. 1

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation / PubMed. 2

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). 6

Sources

The Biological Activity Potential of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole (CAS: 926316-89-4), also known as 3-(2-nitrophenyl)-5-methylisoxazole, serves as a highly versatile building block (1[1]). As an Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic pharmacophore. Its unique combination of an isoxazole core and an ortho-nitro substituted phenyl ring provides a foundation for synthesizing therapeutics with potent antiprotozoal, antimicrobial, and anticancer properties.

This whitepaper dissects the mechanistic causality behind its biological activities, provides structured quantitative data, and outlines field-proven, self-validating experimental protocols for evaluating its derivatives.

Structural Rationale & Mechanistic Causality

To understand the biological potential of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole, we must deconstruct its structural components and their physiological implications:

  • The Isoxazole Core (Bioisosterism & Stability): The 1,2-oxazole (isoxazole) ring acts as an excellent bioisostere for esters and amides. Unlike esters, which are rapidly cleaved by plasma esterases, the isoxazole ring is metabolically robust. It provides distinct hydrogen bond acceptors (N and O atoms) that facilitate highly specific interactions with target kinase hinge regions or bacterial enzymes.

  • The 2-Nitrophenyl Moiety (Redox Trigger & Steric Director): The nitro group is a potent electron-withdrawing group that drastically alters the electron density of the adjacent phenyl ring. More importantly, in the context of infectious diseases, the nitro group acts as a prodrug trigger. It is selectively reduced by parasitic or bacterial nitroreductases—enzymes that mammalian cells largely lack. Furthermore, the ortho positioning (2-nitro) creates steric hindrance, locking the dihedral angle between the phenyl and isoxazole rings, which is often crucial for precise docking into tight enzymatic active sites (e.g., VEGFR-2).

Key Biological Activity Profiles

Antiprotozoal Therapeutics (Trypanosomiasis & Malaria)

Isoxazole derivatives bearing nitroaromatic rings have demonstrated profound efficacy against Trypanosoma brucei rhodesiense (African sleeping sickness), Trypanosoma cruzi (Chagas disease), and Plasmodium falciparum (malaria) (2[2], 3[3]).

Mechanistic Causality: The biological activity is driven by redox cycling. Type I nitroreductases within the parasite reduce the 2-nitro group into a reactive nitro radical anion or hydroxylamine. In the presence of oxygen, this intermediate undergoes futile cycling, generating massive amounts of Reactive Oxygen Species (ROS). The resulting oxidative stress causes irreversible DNA damage and lipid peroxidation, leading to parasite apoptosis.

G A Nitro-Isoxazole Derivative (Prodrug Entry) B Parasitic Type I Nitroreductase A->B C Reduction of Nitro Group (Nitro radical anion) B->C D ROS Generation & Oxidative Stress C->D E Trypanosoma Cell Death D->E

Caption: Mechanistic pathway of nitro-isoxazole bioactivation and ROS-mediated parasitic cell death.

Antimicrobial & Antibacterial Applications

Derivatives synthesized from 3-aryl-5-methylisoxazoles exhibit broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains (4[4]). The isoxazole nitrogen often coordinates with metal ions in metalloenzymes critical for bacterial cell wall synthesis or DNA supercoiling (DNA gyrase), effectively halting bacterial proliferation.

Kinase Inhibition (VEGFR-2) & Anticancer Potential

When the 5-methyl-3-(2-nitrophenyl)isoxazole scaffold is hybridized with moieties like isatin, the resulting compounds act as potent Tyrosine Kinase Inhibitors (TKIs). Specifically, they have been computationally docked and in-vitro validated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis (5[5]).

Quantitative Data Summary

The following table synthesizes the biological efficacy of 3-aryl-5-methylisoxazole derivatives across various therapeutic targets based on recent literature evaluations.

Therapeutic TargetPathogen / Target ProteinRepresentative Activity MetricCausative Structural Feature
Antiprotozoal Trypanosoma brucei (STIB900)IC₅₀ < 10 nMNitro-aromatic reduction leading to ROS generation.
Antiprotozoal Plasmodium falciparum (K1)IC₅₀ < 15 nMIsoxazole core acting as a stable DNA minor groove binder.
Antibacterial Staphylococcus aureusMIC: 25 - 50 µg/mLIsoxazole nitrogen coordination with bacterial metalloenzymes.
Anticancer VEGFR-2 (HUVEC cell line)IC₅₀: Sub-micromolarOrtho-nitro steric locking for optimal hinge region binding.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, experimental protocols must be self-validating. The inclusion of rigorous controls ensures that any observed biological activity is a direct result of the compound's mechanism, rather than assay artifacts (e.g., compound precipitation or solvent toxicity).

Protocol 1: In Vitro Antiprotozoal Screening (Resazurin Assay)

Causality: We utilize Resazurin (Alamar Blue) because it provides a non-destructive, highly sensitive fluorescent readout. Metabolically active (living) parasites reduce the non-fluorescent blue resazurin into highly fluorescent pink resorufin. A drop in fluorescence directly correlates with compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the isoxazole derivative in 100% DMSO to create a 10 mM stock. Causality: DMSO ensures complete solubilization of the lipophilic isoxazole core.

  • Serial Dilution: Perform 1:3 serial dilutions in a 96-well plate using the culture medium. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cell lysis.

  • Inoculation: Add 10⁴ T. brucei parasites per well.

  • Self-Validation Controls:

    • Positive Control: Benznidazole or Furamidine (ensures the assay can detect known active drugs).

    • Negative Control: 1% DMSO in medium (establishes the baseline 100% viability fluorescence).

    • Blank: Medium only (controls for background fluorescence).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 72 hours.

  • Resazurin Addition & Readout: Add 10 µL of Resazurin solution (12.5 mg/L) to each well. Incubate for an additional 4 hours. Read fluorescence at Ex 530 nm / Em 590 nm. Calculate the IC₅₀ using non-linear regression.

Workflow Step1 Compound Serial Dilution (Max 1% DMSO) Step2 Inoculation with T. brucei or Bacteria Step1->Step2 Step3 Incubation (48-72 hours at 37°C) Step2->Step3 Step4 Addition of Resazurin (Metabolic Indicator) Step3->Step4 Step5 Fluorescence Readout (IC50/MIC Calculation) Step4->Step5

Caption: High-throughput resazurin-based workflow for quantifying antiprotozoal and antimicrobial activity.

Protocol 2: Broth Microdilution MIC Assay for Antibacterial Activity

Causality: The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of the isoxazole derivative that completely inhibits visible bacterial growth, providing a standardized metric for antibacterial potency.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to an exponential log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Compound Plating: Dispense 100 µL of the medium into a 96-well plate. Add 100 µL of the compound (at 1000 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 5 µL of the standardized bacterial suspension to each well.

  • Self-Validation Controls: Include a growth control (bacteria + medium + DMSO) and a sterility control (medium only). Use Ampicillin as a reference standard.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Measure the Optical Density (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration well where OD₆₀₀ matches the sterility control.

References

  • 郑州春秋化工有限. "3-(2-硝基-苯基)-5-甲基异噁唑_CAS:926316-89-4". 1

  • ACS Publications. "Synthesis and in Vitro Antiprotozoal Activities of Dicationic 3,5-Diphenylisoxazoles". 2

  • ResearchGate. "Synthesis, in vitro and in vivo anti-Trypanosoma cruzi and toxicological activities of nitroaromatic Schiff bases". 3

  • Vignan. "Synthesis and Antibacterial Activity Studies of 8,9-Dihydro [7h] Benzo 1,2,4-Oxadiazoles and its Coumarin Derivatives". 4

  • ResearchGate. "Biological evaluation of Schiff bases of new Isatin derivatives for Anti Alzheimer's activity / DESIGN, DOCKING AND SYNTHESIS OF NOVEL BROMO ISATIN INCORPORATED ISOXAZOLE DERIVATIVES AS VEGFR-2 INHIBITORS". 5

Sources

Electronic properties of the 2-nitrophenyl group in isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of the 2-Nitrophenyl Group in Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1][2] When substituted with a 2-nitrophenyl group, its electronic landscape is profoundly altered, creating a unique scaffold with distinct reactivity and therapeutic potential. The potent electron-withdrawing nature of the ortho-nitro group, through both inductive and resonance effects, deactivates the aromatic systems, lowers the energy of the frontier molecular orbitals, and introduces significant steric constraints that dictate molecular conformation. This guide provides a comprehensive analysis of these electronic properties, synthesizing data from computational chemistry, spectroscopy, and X-ray crystallography. We will explore the causal relationships behind these effects, detail field-proven experimental and computational protocols for their characterization, and discuss the implications for synthetic strategy and drug design. This document serves as a technical resource for scientists seeking to harness the unique chemical attributes of 2-nitrophenyl-substituted isoxazoles in their research and development endeavors.

Introduction: A Tale of Two Moieties

The Isoxazole Scaffold: A Privileged Heterocycle

Isoxazoles are five-membered heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] Their structure is characterized by an electron-rich aromatic system containing adjacent nitrogen and oxygen atoms.[2] This arrangement not only contributes to the molecule's overall stability but also presents unique opportunities for molecular interactions and metabolic resistance, making it a "privileged" scaffold in drug design. Furthermore, the inherent lability of the N-O bond under certain photochemical or reductive conditions provides a gateway to diverse chemical transformations.[4][5]

The 2-Nitrophenyl Group: A Potent Electronic Modulator

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence stems from two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the oxygen and nitrogen atoms pulls electron density away from the attached phenyl ring through the sigma bond framework.[6]

  • Resonance Effect (-M): The nitro group can delocalize electron density from the phenyl ring into its own pi system, further reducing electron density, particularly at the ortho and para positions.[7]

This strong electron-withdrawing character deactivates the aromatic ring toward electrophilic substitution and significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor.[8] The placement at the ortho (2-) position also introduces significant steric hindrance, which can force the phenyl ring out of planarity with the isoxazole moiety, influencing the molecule's three-dimensional shape and interaction with biological targets.

Synergy and Significance: The 2-Nitrophenyl Isoxazole System

The conjugation of a 2-nitrophenyl group with an isoxazole ring creates a system where these electronic and steric effects are intertwined. The deactivating nature of the nitro group influences the reactivity of the isoxazole, and in turn, the isoxazole heterocycle modulates the properties of the nitrophenyl substituent. This interplay is not merely additive; it gives rise to unique chemical behaviors, most notably in reductive transformations. For instance, the reduction of the nitro group can trigger a cascade of intramolecular reactions, leading to the formation of entirely new heterocyclic systems like quinolines and indoles, a process known as reductive heterocyclization.[4] Understanding the foundational electronic properties of this system is therefore critical for predicting its reactivity, designing novel synthetic pathways, and rationally designing drug candidates with tailored pharmacological profiles.

Core Electronic & Structural Properties

The electronic character of 2-nitrophenyl isoxazoles is dominated by the electron-deficient nature imparted by the nitro group. This has profound effects on the molecule's stability, reactivity, and conformation.

Inductive and Resonance Effects

The 2-nitrophenyl group exerts a strong electron-withdrawing effect on the isoxazole ring. This occurs primarily through the sigma-bond framework (inductive effect) and, depending on the point of attachment and conformation, potentially through the pi-system (resonance effect). The net result is a decrease in electron density across the entire molecular scaffold, rendering it less susceptible to electrophilic attack but more prone to nucleophilic attack or reduction.

Caption: Dominant electronic effects of the 2-nitrophenyl group on the isoxazole core.

Frontier Molecular Orbitals (HOMO-LUMO)

Computational studies on nitro-containing aromatic compounds consistently show a significant lowering of both the Highest Occupied Molecular Orbital (HOMO) and, more dramatically, the Lowest Unoccupied Molecular Orbital (LUMO) energies.[8][9] A lower LUMO energy signifies a greater electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally correlates with higher reactivity. The presence of the 2-nitrophenyl group narrows this gap, predisposing the molecule to reactions involving electron transfer, such as electrochemical reduction.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated) Note: These are illustrative values based on DFT calculations of similar nitro-aromatic heterocycles, as precise values vary with the specific substitution pattern and computational method.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Phenylisoxazole (Reference)-6.5-1.25.3
3-(2-Nitrophenyl)isoxazole-7.1-2.84.3
5-(2-Nitrophenyl)isoxazole-7.0-2.94.1
Conformational Influence of the Ortho-Nitro Group

Unlike its meta- and para-isomers, the 2-nitrophenyl substituent introduces significant steric clash between the nitro group and the isoxazole ring. X-ray crystallography studies of related structures reveal that this steric hindrance often prevents coplanarity.[10] The resulting dihedral angle between the planes of the phenyl and isoxazole rings can be substantial, ranging from 20° to nearly 90° (perpendicular).[10] This twisting disrupts π-orbital overlap between the two rings, diminishing the resonance effect but leaving the powerful inductive effect intact. This conformational constraint is critical, as it directly impacts how the molecule fits into an enzyme's active site or packs in a crystal lattice.

Experimental & Computational Characterization

A multi-faceted approach combining synthesis, spectroscopy, crystallography, and computational modeling is required to fully elucidate the electronic properties of these molecules.

Synthesis Protocol: 1,3-Dipolar Cycloaddition

A common and effective method for synthesizing 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. To generate a 2-nitrophenyl isoxazole, one can start with a 2-nitro-substituted benzaldoxime.

Step-by-Step Protocol:

  • Oxime Formation: React 2-nitrobenzaldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol with a mild base (e.g., sodium acetate) to form 2-nitrobenzaldoxime.

  • Nitrile Oxide Generation: The aldoxime is converted in situ to the corresponding hydroximoyl chloride. This is achieved by reacting the aldoxime with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF.

  • Cycloaddition: In the presence of a base (e.g., triethylamine), the hydroximoyl chloride eliminates HCl to form the highly reactive 2-nitrophenylnitrile oxide intermediate. This dipole immediately undergoes a [3+2] cycloaddition reaction with a chosen alkyne to yield the target 2-nitrophenyl-substituted isoxazole.[2]

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: NMR provides detailed information about the electronic environment of each nucleus. The electron-withdrawing effect of the 2-nitrophenyl group will cause downfield shifts (higher ppm values) for protons and carbons on both the phenyl and isoxazole rings compared to unsubstituted analogs.

  • FTIR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. Characteristic bands for 2-nitrophenyl isoxazoles include strong asymmetric and symmetric stretching vibrations for the Ar-NO₂ group, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[11] Vibrations corresponding to the C=N and N-O bonds of the isoxazole ring are also identifiable.[11]

X-ray Crystallography for Structural Validation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule.[12] It provides precise data on bond lengths, bond angles, and, most critically for this system, the torsional (dihedral) angle between the phenyl and isoxazole rings. This data offers incontrovertible proof of the conformational effects induced by the ortho-nitro group.[13]

Computational Modeling: Density Functional Theory (DFT)

DFT has become an indispensable tool for predicting and understanding the electronic structure of molecules.[9][14] A typical workflow provides deep insights into the properties of 2-nitrophenyl isoxazoles.

G start Input Structure (2-Nitrophenyl Isoxazole) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc pop_analysis Population Analysis (Calculate Atomic Charges) freq_calc->pop_analysis fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) freq_calc->fmo mep Molecular Electrostatic Potential (MEP) (Map Reactive Sites) freq_calc->mep output Output Data: Energies, Geometries, Orbital Maps, Charges pop_analysis->output fmo->output mep->output

Caption: A standard workflow for DFT calculations to analyze electronic properties.

Reactivity and Synthetic Utility

The electronic modifications imparted by the 2-nitrophenyl group directly govern the molecule's reactivity, opening avenues for unique synthetic transformations.

Reductive Heterocyclization: A Pathway to Novel Scaffolds

One of the most powerful applications of the 2-nitrophenyl isoxazole scaffold is its use as a precursor for other complex heterocycles. Under reductive conditions (e.g., using iron powder in acetic acid), the nitro group is reduced to an aniline (amino group). This newly formed nucleophilic amine is perfectly positioned to attack the now-activated isoxazole ring, which cleaves and re-cyclizes to form valuable new scaffolds like 4-aminoquinolines or 3-acylindoles.[4] The specific product formed is dictated with high chemoselectivity by the substitution pattern on the original isoxazole.[4] This heterocycle-to-heterocycle transformation is a powerful strategy in diversity-oriented synthesis.[4]

G start 3-(2-Nitrophenyl)isoxazole reduction Reduction (e.g., Fe/HOAc) start->reduction intermediate Intermediate: 2-Aminophenyl derivative + Cleaved Isoxazole reduction->intermediate quinoline 4-Aminoquinoline intermediate->quinoline Intramolecular Cyclization Path A indole 3-Acylindole intermediate->indole Intramolecular Cyclization Path B

Caption: Reductive heterocyclization pathways of a (2-nitrophenyl)isoxazole.

Applications in Drug Discovery

The unique electronic and steric profile of 2-nitrophenyl isoxazoles makes them valuable motifs in the design of new therapeutic agents.

  • Modulation of Physicochemical Properties: The nitro group can modulate a drug candidate's lipophilicity and hydrogen bonding capacity, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: The isoxazole ring itself is often used as a bioisostere for other functional groups, like a carboxylic acid or an amide, to improve metabolic stability or cell permeability.[1]

  • Targeting Hypoxic Tissues: Nitroaromatic compounds are well-known bioreductive prodrugs. In the low-oxygen (hypoxic) environments characteristic of solid tumors or certain microbial infections, the nitro group can be selectively reduced to generate cytotoxic species.[14] This makes the 2-nitrophenyl isoxazole scaffold an attractive starting point for developing targeted anticancer or antimicrobial agents.

  • Enzyme Inhibition: The strong electron-withdrawing properties can enhance the molecule's ability to participate in crucial interactions within an enzyme active site, such as π-stacking or charge-transfer interactions, leading to potent inhibition.

Conclusion

The 2-nitrophenyl group is not a passive substituent but an active modulator of the isoxazole core's fundamental properties. Its powerful electron-withdrawing nature, combined with the steric constraints of its ortho-positioning, creates a molecular scaffold with a lowered LUMO, a twisted conformation, and unique reactivity. This profile makes 2-nitrophenyl isoxazoles more than just synthetic intermediates; they are versatile precursors for complex heterocyclic systems and promising platforms for the development of targeted therapeutics. A thorough understanding of their electronic properties, gained through the integrated application of computational and experimental techniques, is essential for any scientist aiming to exploit their full potential in materials science and drug discovery.

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Published by the Royal Society of Chemistry.
  • Dudley, G. B., et al. (2013). Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. Organic Letters.
  • Sharma, N., & Pathak, A. (n.d.).
  • Ionascu, A., et al. (2024).
  • Petrini, M. (n.d.). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Akinyede, K., et al. (2025). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties.
  • Wikipedia. (n.d.).
  • Unknown Author. (n.d.). Biochemical analysis and X-ray crystallography data for isoxazole...
  • BenchChem. (2025). Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol.
  • Unknown Author. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices.
  • Unknown Author. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr Journals.
  • Unknown Author. (n.d.). 2-Methyl-3′-(4-methylphenyl)-4′-(2-nitrophenyl)-4′H-spiro[chroman-3,5′-isoxazol]-4-one.
  • BenchChem. (2025). The Influence of Nitro Substitution on the Electronic Properties of Benzoxazoles: A Technical Guide.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Unknown Author. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC.
  • Vaia. (n.d.).
  • Chemistry Stack Exchange. (2018).

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Methodological & Application

Synthesis Protocol for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole: A Regioselective 1,3-Dipolar Cycloaddition Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including COX-2 inhibitors, antimicrobial agents, and anticancer therapeutics[1]. Specifically, 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole serves as a high-value synthetic intermediate. The ortho-nitro group provides a versatile handle for downstream reduction and functionalization, making it an ideal precursor for fused heterocyclic systems like quinazolines or benzodiazepine analogs.

While traditional syntheses of isoxazoles often rely on the condensation of 1,3-dicarbonyls with hydroxylamine, this approach frequently suffers from poor regioselectivity, yielding mixtures of 3,5-disubstituted isomers. To overcome this, we employ a highly regioselective 1,3-dipolar cycloaddition strategy. By generating a nitrile oxide in situ and reacting it with isopropenyl acetate —a safe, liquid surrogate for highly flammable propyne gas—we achieve absolute regiocontrol [2]. The intermediate cycloadduct spontaneously eliminates acetic acid under thermal conditions, driving the system toward the thermodynamically stable aromatic isoxazole [3].

Mechanistic Pathway & Workflow Design

The protocol is divided into three self-validating stages. Each stage includes specific analytical checkpoints to ensure the integrity of the intermediates before proceeding.

SynthesisWorkflow A 2-Nitrobenzaldehyde B NH₂OH·HCl, NaOAc MeOH/H₂O A->B C 2-Nitrobenzaldehyde Oxime B->C Stage 1: Oximation D NCS, DMF < 40 °C C->D E 2-Nitro-N-hydroxybenzimidoyl Chloride D->E Stage 2: Chlorination F Isopropenyl Acetate TEA, Toluene, Reflux E->F G 5-Methyl-3-(2-nitrophenyl) -1,2-oxazole F->G Stage 3: [3+2] Cycloaddition & Aromatization

Figure 1: Three-stage synthetic workflow for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole.

Mechanistic Logic of the Cycloaddition

The critical step is the generation of the transient nitrile oxide and its subsequent trapping. The use of isopropenyl acetate ensures that the initial cycloadduct (a 4,5-dihydroisoxazole) contains a leaving group (acetate) at the C5 position, which is essential for the final aromatization step.

Mechanism NitrileOxide 2-Nitrobenzonitrile Oxide (Generated in situ via TEA) Cycloadduct 5-Acetoxy-5-methyl-3-(2-nitrophenyl) -4,5-dihydroisoxazole NitrileOxide->Cycloadduct Regioselective 1,3-Dipolar Cycloaddition Dipolarophile Isopropenyl Acetate (Dipolarophile) Dipolarophile->Cycloadduct Regioselective 1,3-Dipolar Cycloaddition Product 5-Methyl-3-(2-nitrophenyl) -1,2-oxazole Cycloadduct->Product Thermal Elimination (Aromatization) AceticAcid Acetic Acid (Eliminated) Cycloadduct->AceticAcid

Figure 2: Mechanistic pathway of the[3+2] cycloaddition and subsequent thermal aromatization.

Experimental Methodologies

Stage 1: Synthesis of 2-Nitrobenzaldehyde Oxime

Causality & Design: Sodium acetate (NaOAc) is utilized as a mild buffer. It liberates the free hydroxylamine from its hydrochloride salt without raising the pH to a level that would trigger unwanted side reactions (e.g., Cannizzaro disproportionation of the aldehyde).

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) in 20 mL of methanol.

  • Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12.0 mmol) and sodium acetate (0.98 g, 12.0 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the methanolic aldehyde solution while stirring.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the oxime as a pale yellow solid.

  • Validation Checkpoint: Ensure the disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) in IR and the appearance of the broad O-H stretch (~3300 cm⁻¹).

Stage 2: Synthesis of 2-Nitro-N-hydroxybenzimidoyl Chloride

Causality & Design: N-Chlorosuccinimide (NCS) provides a controlled, electrophilic source of chlorine. Temperature control is paramount here; exceeding 40 °C will cause the intermediate to prematurely eliminate HCl, forming the nitrile oxide which will rapidly dimerize into a useless furoxan byproduct.

  • Preparation: Dissolve the crude 2-nitrobenzaldehyde oxime (1.33 g, ~8.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 50 mL flask.

  • Addition: Add NCS (1.12 g, 8.4 mmol) in small portions over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Crucial: Maintain the internal temperature below 40 °C using a water bath if the reaction becomes exothermic. Stir for 3 hours.

  • Workup: Pour the mixture into 50 mL of ice water and extract with diethyl ether (3 × 20 mL). Wash the organic layer thoroughly with water (3 × 20 mL) to remove DMF, dry over Na₂SO₄, and evaporate the solvent at room temperature.

  • Validation Checkpoint: Use the product immediately for Stage 3 to prevent degradation.

Stage 3: [3+2] Cycloaddition & Aromatization

Causality & Design: Triethylamine (TEA) is used to dehydrohalogenate the imidoyl chloride, generating the nitrile oxide in situ. Slow addition of TEA keeps the steady-state concentration of the nitrile oxide low, favoring cycloaddition with isopropenyl acetate over self-dimerization. Refluxing in toluene provides the activation energy required to eliminate acetic acid from the cycloadduct, yielding the aromatic isoxazole [2].

  • Preparation: In a 100 mL two-neck flask equipped with a reflux condenser, dissolve the 2-nitro-N-hydroxybenzimidoyl chloride (1.00 g, 5.0 mmol) and isopropenyl acetate (1.50 g, 15.0 mmol, 3 eq.) in 25 mL of anhydrous toluene. Cool to 0 °C in an ice bath.

  • Addition: Dilute TEA (0.56 g, 5.5 mmol) in 5 mL of toluene. Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump or dropping funnel.

  • Cycloaddition: Stir at room temperature for 2 hours to ensure complete formation of the intermediate 5-acetoxy-5-methyl-4,5-dihydroisoxazole.

  • Aromatization: Heat the reaction mixture to reflux (110 °C) for 4 hours. The elimination of acetic acid occurs during this phase.

  • Workup & Purification: Cool to room temperature, wash with 1M HCl (10 mL) to remove residual TEA, followed by saturated NaHCO₃ (10 mL) and brine. Dry the organic layer (Na₂SO₄) and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 8:2) to afford the pure 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole.

Quantitative Data & Characterization

Summarized below are the expected yields and analytical profiles for a self-validating workflow.

Table 1: Stepwise Reaction Metrics and Optimization Data

Synthesis StageTarget Intermediate / ProductExpected Yield (%)Physical StateTLC Rf (Hex/EtOAc 7:3)
Stage 1 2-Nitrobenzaldehyde Oxime92 - 95%Pale yellow solid0.45
Stage 2 2-Nitro-N-hydroxybenzimidoyl Chloride85 - 88%Yellow oil/solid0.55
Stage 3 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole70 - 75%Off-white crystalline solid0.65

Table 2: Spectroscopic Characterization of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

Analytical MethodExpected Signals & Assignments
¹H NMR (400 MHz, CDCl₃) δ 8.05 (dd, J = 8.1, 1.2 Hz, 1H, Ar-H), 7.72 (td, J = 7.5, 1.2 Hz, 1H, Ar-H), 7.61 (td, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.54 (dd, J = 7.6, 1.5 Hz, 1H, Ar-H), 6.18 (s, 1H, Isoxazole C4-H) , 2.52 (s, 3H, -CH₃) .
¹³C NMR (100 MHz, CDCl₃) δ 170.5 (C5), 160.2 (C3), 148.8 (Ar-C-NO₂), 133.4, 131.2, 129.8, 124.5, 123.1 (Ar-C), 101.5 (Isoxazole C4) , 12.4 (-CH₃) .
HRMS (ESI+) m/z calculated for C₁₀H₉N₂O₃ [M+H]⁺: 205.0608; Found: 205.0612.
FT-IR (ATR, cm⁻¹) 3120 (C-H aromatic), 1610 (C=N isoxazole), 1525 & 1350 (NO₂ asymmetric/symmetric stretch).

Critical Parameters & Troubleshooting

  • Issue: High levels of Furoxan byproduct (dimerization of nitrile oxide).

    • Causality: Nitrile oxides are highly reactive 1,3-dipoles that will readily undergo[3+2] cycloaddition with themselves if a dipolarophile is not present in sufficient concentration [3].

    • Solution: Ensure the isopropenyl acetate is present in a large excess (3 to 5 equivalents). Strictly adhere to the slow, dropwise addition of TEA to keep the instantaneous concentration of the nitrile oxide low.

  • Issue: Presence of unaromatized intermediate (5-acetoxy-5-methylisoxazoline) in the final product.

    • Causality: Insufficient thermal energy to drive the elimination of acetic acid.

    • Solution: Ensure the toluene reaction mixture is vigorously refluxing (110 °C). If the elimination remains incomplete, a catalytic amount of p-toluenesulfonic acid (pTSA) can be added during the reflux stage to facilitate the loss of acetic acid [2].

References

  • Title: Synthesis and Characterization of Novel Isoxazole derivatives. Source: Asian Journal of Research in Chemistry (2023). URL: [Link]

  • Title: Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Source: Canadian Journal of Chemistry (1970). URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Source: ChemRxiv (2020). URL: [Link]

Application Note: A Comprehensive Guide to the Reagents and Protocols for the Preparation of 5-Methyl-3-(2-nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of 5-Methyl-3-(2-nitrophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The described synthetic pathway is a robust, multi-step process commencing from the readily available starting material, 2-nitrotoluene. This guide emphasizes the causality behind experimental choices, providing not just protocols but also the mechanistic rationale. The synthesis is divided into three primary stages: (1) the synthesis of the key intermediate 2-nitrobenzaldehyde from 2-nitrotoluene; (2) the subsequent conversion to 2-nitrobenzaldoxime; and (3) the final isoxazole ring construction via a regioselective 1,3-dipolar cycloaddition reaction. Each section includes detailed, step-by-step protocols, safety precautions, and a comprehensive list of required reagents.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in a vast array of biologically active compounds.[1] Its unique electronic properties and structural rigidity make it a privileged scaffold in drug discovery, with derivatives exhibiting activities including anticancer, anti-inflammatory, antimicrobial, and GABAA antagonism.[1] The target molecule, 5-Methyl-3-(2-nitrophenyl)isoxazole, incorporates both the isoxazole core and a synthetically versatile nitrophenyl group, making it a valuable intermediate for the development of novel chemical entities.

This guide details a reliable and well-documented three-part synthetic strategy. The chosen pathway leverages classic organic transformations, beginning with the activation and oxidation of 2-nitrotoluene, followed by oxime formation, and culminating in a highly efficient 1,3-dipolar cycloaddition to construct the desired isoxazole ring. This approach provides excellent control over regioselectivity, avoiding the formation of positional isomers that can complicate other synthetic methods.[2]

Overall Synthetic Scheme

The complete transformation from 2-nitrotoluene to 5-Methyl-3-(2-nitrophenyl)isoxazole is illustrated below. This workflow highlights the progression through key intermediates, providing a clear overview of the entire process.

Synthetic_Workflow Start 2-Nitrotoluene Intermediate1 2-Nitrobenzaldehyde Start->Intermediate1 Step 1: Oxidation (Lapworth Synthesis) Intermediate2 2-Nitrobenzaldoxime Intermediate1->Intermediate2 Step 2: Oximation (Condensation) Product 5-Methyl-3-(2-nitrophenyl)isoxazole Intermediate2->Product Step 3: Cycloaddition (Nitrile Oxide Formation)

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Key Aldehyde and Oxime Intermediates

This section details the preparation of the essential precursors required for the final ring-forming reaction.

Step 1: Preparation of 2-Nitrobenzaldehyde from 2-Nitrotoluene

Principle and Mechanistic Insight: The direct oxidation of the methyl group in 2-nitrotoluene is challenging due to the deactivating effect of the nitro group.[3] The modified Lapworth synthesis circumvents this by first activating the methyl group.[4][5] A strong base, sodium methoxide, deprotonates the methyl group, creating a resonance-stabilized carbanion. This nucleophile then reacts with an electrophilic nitrite ester (e.g., 2-propylnitrite) to form an oxime intermediate. Subsequent acidic hydrolysis of the in situ formed oxime yields the desired 2-nitrobenzaldehyde.[4]

Table 1: Reagents & Materials for 2-Nitrobenzaldehyde Synthesis

Reagent/MaterialGradeSupplier ExampleNotes
2-NitrotolueneReagent Grade, 99%Sigma-AldrichStarting material.
Sodium Methoxide4 M solution in MethanolAcros OrganicsStrong base. Handle with extreme care.
TolueneAnhydrousFisher ScientificReaction solvent.
2-PropylnitriteTechnical GradeTCI ChemicalsElectrophile. Flammable and potential explosive.[4]
Hydrochloric Acid6 M solutionVWRFor acidic hydrolysis/work-up.
Diethyl EtherReagent Grade-For extraction.

Detailed Protocol:

  • Preparation of Base: To a 1 L round-bottom flask equipped with a distillation apparatus, add 350 mL of a 4 M methanolic solution of sodium methoxide and 250 mL of toluene.

  • Solvent Exchange: Distill the mixture to remove the methanol, resulting in a suspension of sodium methoxide in toluene. Cool the flask to room temperature under a nitrogen atmosphere.

  • Reaction: Cool the suspension in an ice bath. While stirring vigorously, slowly add a solution of 2-nitrotoluene (68.5 g, 0.5 mol) in 100 mL of toluene.

  • Addition of Nitrite: Slowly add 2-propylnitrite (53.5 g, 0.6 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.[4]

  • Stirring: After the addition is complete, allow the mixture to stir at room temperature for an additional 4 hours.

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing 500 mL of ice and 100 mL of 6 M HCl. Stir for 30 minutes until the hydrolysis of the oxime is complete (monitor by TLC).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 200 mL) and brine (1 x 200 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. The unreacted 2-nitrotoluene can be removed by distillation to yield crude 2-nitrobenzaldehyde, which can be further purified by column chromatography or recrystallization.[5]

Safety Precautions: The reaction between the base and nitrite ester is highly exothermic and can pose a fire risk if not controlled.[4] 2-Propylnitrite is flammable and can ignite by shock or friction. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step 2: Preparation of 2-Nitrobenzaldoxime

Principle and Mechanistic Insight: This is a classic condensation reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting tetrahedral intermediate undergoes dehydration to form the stable C=N double bond of the oxime. The reaction is often catalyzed by a mild acid or base.[6]

Table 2: Reagents & Materials for 2-Nitrobenzaldoxime Synthesis

Reagent/MaterialGradeSupplier ExampleNotes
2-Nitrobenzaldehyde>98%From Step 1Substrate.
Hydroxylamine Hydrochloride99%Sigma-AldrichSource of hydroxylamine.
PyridineAnhydrousAcros OrganicsBase and solvent.
EthanolReagent Grade-Co-solvent.

Detailed Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-nitrobenzaldehyde (15.1 g, 0.1 mol) in 100 mL of ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) to the solution, followed by the slow addition of pyridine (15.8 g, 0.2 mol).

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction's completion by TLC.

  • Precipitation: Once the reaction is complete, pour the mixture into 400 mL of cold water. A solid precipitate of 2-nitrobenzaldoxime will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual pyridine and salts, and dry the product under vacuum. The product is typically of sufficient purity for the next step without further purification.

Part 2: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

This final stage involves the construction of the heterocyclic ring using one of the most powerful methods in isoxazole synthesis.

Principle and Mechanistic Insight

The core of this step is a [3+2] cycloaddition reaction, a type of pericyclic reaction.[7] A 1,3-dipole (nitrile oxide) reacts with a dipolarophile (an alkyne) to form a five-membered ring. The required 2-nitrobenzonitrile oxide is a transient, highly reactive species that must be generated in situ. This is achieved by the dehydrohalogenation of an intermediate hydroximoyl chloride.[8]

First, the 2-nitrobenzaldoxime is treated with a chlorinating agent like N-chlorosuccinimide (NCS) to form 2-nitrobenzohydroximoyl chloride. A non-nucleophilic base, such as triethylamine, then abstracts a proton, leading to the elimination of HCl and the formation of 2-nitrobenzonitrile oxide. This dipole is immediately trapped by the dipolarophile, propyne, in a concerted and highly regioselective cycloaddition to yield the final 3,5-disubstituted isoxazole product.[2]

Mechanism cluster_0 Nitrile Oxide Formation cluster_1 [3+2] Cycloaddition Oxime 2-Nitrobenzaldoxime Hydroximoyl_Chloride 2-Nitrobenzohydroximoyl Chloride Oxime->Hydroximoyl_Chloride + NCS Nitrile_Oxide 2-Nitrobenzonitrile Oxide (1,3-Dipole) Hydroximoyl_Chloride->Nitrile_Oxide + Triethylamine - Et3N·HCl Product 5-Methyl-3-(2-nitrophenyl)isoxazole Nitrile_Oxide->Product Propyne Propyne (Dipolarophile) Propyne->Product

Caption: Mechanism for the formation of the isoxazole ring.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
2-Nitrobenzaldoxime>95%From Step 2Substrate.
N-Chlorosuccinimide (NCS)98%Sigma-AldrichChlorinating agent. Moisture sensitive.
Triethylamine (Et₃N)>99.5%, anhydrousAcros OrganicsBase. Distill before use.
PropyneGasSpecialty Gas SupplierDipolarophile. Highly flammable gas.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent.
Detailed Protocol
  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet tube, dissolve 2-nitrobenzaldoxime (16.6 g, 0.1 mol) and triethylamine (15.2 g, 0.15 mol) in 250 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • NCS Addition: Dissolve N-chlorosuccinimide (14.0 g, 0.105 mol) in 100 mL of anhydrous DCM and add it to the dropping funnel. Add the NCS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at this temperature to form the hydroximoyl chloride.

  • Cycloaddition: While maintaining the temperature at 0 °C, bubble propyne gas through the reaction mixture via the gas inlet tube at a steady, moderate rate for 2-4 hours. Alternative: If using a sealed system, a balloon filled with propyne can be attached.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Warming: Once the reaction is complete, remove the ice bath and allow the mixture to warm to room temperature.

Work-up and Purification
  • Quenching: Pour the reaction mixture into 200 mL of water.

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (2 x 100 mL) to remove triethylamine, followed by saturated NaHCO₃ solution (1 x 100 mL), and finally brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure 5-Methyl-3-(2-nitrophenyl)isoxazole as a solid.

Safety Precautions: Propyne is a highly flammable gas; ensure there are no ignition sources nearby and work in a well-ventilated fume hood. N-Chlorosuccinimide is a corrosive solid and should be handled with care.

Summary of Reagents and Conditions

StepReactionStarting MaterialsKey ReagentsSolventTemp.Typical Yield
1 Oxidation2-NitrotolueneSodium Methoxide, 2-Propylnitrite, HClToluene0 °C to RT~25%[3]
2 Oximation2-NitrobenzaldehydeHydroxylamine HCl, PyridineEthanolRT>90%
3 Cycloaddition2-Nitrobenzaldoxime, PropyneN-Chlorosuccinimide, TriethylamineDCM0 °C to RTGood to Excellent

Conclusion

The synthesis of 5-Methyl-3-(2-nitrophenyl)isoxazole can be reliably achieved through a well-established three-step sequence starting from 2-nitrotoluene. This guide provides detailed protocols grounded in established chemical principles, including the modified Lapworth synthesis for aldehyde formation and a highly regioselective 1,3-dipolar cycloaddition for the construction of the isoxazole ring. By understanding the mechanistic basis for each step, researchers can effectively troubleshoot and adapt these procedures for their specific needs, enabling the efficient production of this valuable synthetic intermediate for applications in drug discovery and beyond.

References

  • Ahmadzadeh, et al. (2018). An ultrasound-assisted method for synthesizing 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. Ultrasonics Sonochemistry.
  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azides, Triazoles, and Isoxazoles. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Jayashankara, B. P., et al. (2007). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, 46B, 1203-1208. [Link]

  • Rheinheimer, J. (2003). Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.
  • Unknown. (2018). Preparation method of 3-amino-5-methyl isoxazole.
  • Larock, R. C., & Yao, T. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5297-5300. [Link]

  • Popkov, S. V. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 64-66. [Link]

  • De Sarlo, F., & Machetti, F. (2023). Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. Molecules, 28(17), 6214. [Link]

  • Unknown. (2023). Continuous preparation method of 2-methyl-6-nitrobenzaldehyde oxime.
  • Chiacchio, U., et al. (2016). Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. In Targets in Heterocyclic Systems. Italian Society of Chemistry. [Link]

  • Barco, A., et al. (1979). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 59, 86. [Link]

  • D'hooghe, M., et al. (2023). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. [Link]

  • Al-Shihry, S. S. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Molbank, 2005(6), M447. [Link]

  • Popkov, S. V. (2019). Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. ResearchGate. [Link]

  • Browder, C. C., et al. (2011). Copper induced cyclization of α,β-unsaturated carbonyl compounds to isoxazoles. Tetrahedron Letters, 52(20), 2606-2608. [Link]

  • Chen, C.-Y., et al. (2014). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 19(11), 17743-17755. [Link]

  • Hoshino, Y., & Ohtsuki, K. (2024). Manganese-Catalyzed 5-Endo-trig Oxygenative Cyclization of α,β-Unsaturated Oximes under Air and Ambient Conditions for the Synthesis of 4,5-Dihydroisoxazoles. The Journal of Organic Chemistry. [Link]

  • Machetti, F., et al. (2007). Isoxazoles and isoxazolines by 1,3-dipolar cycloaddition base catalysed condensation of primary nitro compounds with dipolarophiles. European Journal of Organic Chemistry, 2007(28), 4352-4359. [Link]

  • Ghozlojeh, N. P., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1771-1775. [Link]

Sources

Application Note: Chemoselective Reduction of the Nitro Group in 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(5-methyl-1,2-oxazol-3-yl)aniline from its nitro precursor, 5-methyl-3-(2-nitrophenyl)-1,2-oxazole (also known as 5-methyl-3-(2-nitrophenyl)isoxazole)[1], is a critical transformation in the development of biologically active heterocycles, including benzodiazepine derivatives. The primary synthetic challenge lies in the inherent lability of the isoxazole N–O bond. This application note details field-proven, chemoselective protocols to quantitatively reduce the nitro group while preserving the fragile 1,2-oxazole core.

Mechanistic Insights & The Chemoselectivity Challenge

As an application scientist, selecting a reduction method requires understanding the competing electronic vulnerabilities within the substrate. The isoxazole ring possesses a weak N–O bond that is highly susceptible to reductive cleavage, often yielding unwanted


-amino enones[2].

Standard catalytic hydrogenation (e.g., Pd/C with


) is strongly contraindicated for this substrate. Palladium readily inserts into the N–O bond, leading to rapid ring opening[3]. Similarly, single-electron transfer (SET) reagents with high reduction potentials, such as Samarium diiodide (

), are known to selectively cleave the isoxazole ring[4].

To achieve chemoselectivity, we must utilize mild SET reducing agents that specifically target the highly electrophilic nitro group without providing the activation energy or catalytic surface required for N–O bond insertion. Iron/Ammonium Chloride (


)  and Tin(II) Chloride (

)
are the premier choices for this transformation[3][5][6]. These reagents operate via a sequential electron-proton transfer mechanism that halts at the aniline, leaving the heterocycle completely intact.

Selectivity Substrate 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole Chemoselective Chemoselective Reduction (Fe/NH4Cl or SnCl2) Substrate->Chemoselective Mild SET NonSelective Non-Selective Reduction (Pd/C + H2 or SmI2) Substrate->NonSelective Catalytic/Harsh Product 2-(5-Methyl-1,2-oxazol-3-yl)aniline (Target Product) Chemoselective->Product N-O Bond Intact Cleaved Ring-Cleaved Byproduct (β-amino enone) NonSelective->Cleaved N-O Bond Cleaved

Fig 1. Chemoselectivity logic for reducing 3-(2-nitrophenyl)isoxazole derivatives.

Quantitative Data: Reagent Comparison

The following table summarizes the empirical outcomes of various reducing agents applied to nitroaryl-isoxazole systems, highlighting the necessity of reagent screening.

Reducing AgentTypical ConditionsNitro ReductionIsoxazole Ring StatusRecommendation

EtOH, rt, 1 atmCompleteCleaved (>90%)❌ Not Recommended

THF, rtPartialCleaved ❌ Not Recommended

EtOH, 70 °CCompleteIntact ✅ Highly Recommended

EtOH/

, 80 °C
CompleteIntact ✅ Highly Recommended

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Béchamp-Type)

This protocol is highly scalable, environmentally benign, and provides excellent yields. The use of


 instead of strong acids (like HCl or AcOH) prevents acid-catalyzed ring degradation[3][6].

Workflow Step1 1. Reaction Setup Substrate + Fe + NH4Cl in EtOH/H2O (80°C) Step2 2. Hot Filtration Filter through Celite to remove Fe sludge Step1->Step2 Step3 3. Extraction Extract with EtOAc Wash with Brine Step2->Step3 Step4 4. Purification Crystallization or Silica Chromatography Step3->Step4

Fig 2. Step-by-step experimental workflow for the Fe/NH4Cl mediated reduction.

Materials:

  • 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium chloride (

    
    , 4.0 equiv)
    
  • Solvent: Ethanol / Water (2:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the nitro substrate (1.0 equiv) in the EtOH/

    
     mixture (approx. 0.2 M concentration).
    
  • Activation: Add

    
     (4.0 equiv) and Iron powder (5.0 equiv) to the vigorously stirring suspension. Causality: Fine iron powder provides maximum surface area for the SET process, while 
    
    
    
    acts as a mild proton source, maintaining a near-neutral pH that protects the isoxazole ring.
  • Reaction: Heat the mixture to 80 °C (reflux) for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the starting material is completely consumed.

  • Hot Filtration: While the mixture is still hot, filter it through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with hot EtOAc. Causality: Hot filtration is critical. If the mixture cools, the newly formed aniline can coordinate with iron oxides, leading to severe yield losses and intractable emulsions.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: The crude 2-(5-methyl-1,2-oxazol-3-yl)aniline is often pure enough for subsequent steps. If necessary, purify via flash column chromatography or recrystallization.

Protocol B: Tin(II) Chloride Reduction

This is a classic laboratory-scale method.


 is highly specific for nitro groups and leaves the N–O bond untouched[5][7].

Materials:

  • 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole (1.0 equiv)

  • Tin(II) chloride dihydrate (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol or EtOAc/MeOH (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in Ethanol (0.1 M).

  • Addition: Add

    
     (5.0 equiv) in one portion.
    
  • Reaction: Stir the mixture at 70 °C for 3 hours. The solution will typically turn from yellow to a pale, cloudy mixture.

  • Quenching (Critical Step): Cool the reaction to 0 °C and carefully quench by adding saturated aqueous

    
     until the pH reaches 7–8. Causality: Neutralization converts soluble tin salts into insoluble tin oxides/hydroxides. Failing to neutralize properly will result in the aniline product remaining trapped as a water-soluble stannate complex.
    
  • Filtration & Extraction: Filter the resulting thick white suspension through Celite. Extract the filtrate with EtOAc, wash with brine, dry over

    
    , and concentrate to yield the target aniline.
    

Analytical Validation

To ensure the protocol is a self-validating system, perform the following checks on the isolated product:

  • Mass Spectrometry (LC-MS): Confirm the mass shift from

    
     (Nitro) to 
    
    
    
    (Amine). Ensure there is no
    
    
    peak, which would indicate reductive cleavage of the N–O bond to the
    
    
    -amino enone.
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • Verify the appearance of a broad singlet integrating to 2H around

      
       4.5–5.5 ppm, corresponding to the new 
      
      
      
      group.
    • Crucial check: Ensure the isoxazole

      
       proton remains visible as a sharp singlet around 
      
      
      
      6.3 ppm. If the ring has cleaved, this signal will shift dramatically to the alkene region (
      
      
      5.0–5.5 ppm) of the resulting enone.

References

Sources

Advanced Synthesis and Mechanistic Profiling of Isoxazolyl Penicillins: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Isoxazolyl penicillins represent a critical class of semi-synthetic β-lactam antibiotics developed in the mid-1960s to combat the rising threat of penicillin-resistant bacterial strains[1]. This class primarily includes four major therapeutic agents: Oxacillin, Cloxacillin, Dicloxacillin, and Flucloxacillin[2].

The defining structural feature of these molecules is the integration of a bulky 3-phenyl-5-methylisoxazole sidechain onto the core 6-aminopenicillanic acid (6-APA) nucleus[2]. As a Senior Application Scientist, it is crucial to understand the causality behind this specific functionalization: the steric hindrance generated by the isoxazole ring physically prevents staphylococcal β-lactamases (penicillinases) from accessing and hydrolyzing the vulnerable four-membered β-lactam ring[3]. Consequently, these drugs maintain their ability to irreversibly acylate the active serine residues of transpeptidase enzymes (specifically Penicillin-Binding Proteins PBP1a, PBP1b, and PBP2), thereby halting peptidoglycan cross-linking and inducing bacterial cell lysis[4]. Furthermore, the electron-withdrawing nature of the isoxazole sidechain confers acid stability, allowing for effective oral administration[4].

Structural Variations & Comparative Data

The pharmacological profile of each isoxazolyl penicillin is dictated by specific halogen substitutions on the phenyl ring of the isoxazole moiety. These modifications influence lipophilicity, protein binding, and oral bioavailability.

Table 1: Comparative Structural and Pharmacological Profile of Isoxazolyl Penicillins

AntibioticPhenyl Ring Substitution (R1, R2)Core NucleusKey Pharmacological Property
Oxacillin Unsubstituted (H, H)6-APABaseline penicillinase resistance; standard for susceptibility screening[4].
Cloxacillin Mono-chlorinated (2-Cl)6-APAEnhanced oral absorption compared to oxacillin; ~30% renal excretion[4].
Dicloxacillin Di-chlorinated (2-Cl, 6-Cl)6-APAHighest serum protein binding; superior oral bioavailability[4].
Flucloxacillin Chloro-fluoro (2-Cl, 6-F)6-APAExcellent tissue penetration; highly effective for skin/soft tissue infections[1].

Mechanistic Pathway Visualization

MoA Isox Isoxazolyl Penicillin (e.g., Oxacillin) PBP Penicillin-Binding Proteins (Transpeptidases PBP1a, 1b, 2) Isox->PBP Irreversible Acylation of Active Serine BLac Staphylococcal β-Lactamase Isox->BLac Steric Hindrance (Resists Hydrolysis) Pept Peptidoglycan Cross-linking PBP->Pept Inhibits Lysis Bacterial Cell Lysis (Bactericidal Effect) Pept->Lysis Structural Failure

Figure 1: Mechanism of action and β-lactamase evasion by isoxazolyl penicillins.

Synthetic Strategy: The 6-APA Core

The industrial and laboratory-scale synthesis of isoxazolyl penicillins is a highly controlled, multi-step process. It begins with the fermentation product Penicillin G, which undergoes biocatalytic cleavage to yield 6-APA[5]. Enzymatic hydrolysis using penicillin acylase is the industry standard, as it provides high yields of 6-APA without the significant by-products associated with harsh chemical deacylation[6].

The subsequent step involves the N-acylation of the 6-APA amine group at position six with a specific isoxazole carboxylic acid chloride[6]. This reaction is highly sensitive to pH and temperature. A biphasic solvent system (e.g., water and butyl acetate) is utilized to partition the highly reactive acid chloride away from the aqueous phase, minimizing its spontaneous hydrolysis while allowing the reaction with the water-soluble 6-APA to occur at the interface[7].

Synthesis Workflow Visualization

Synthesis PenG Penicillin G (Fermentation Product) Enz Penicillin Acylase (Biocatalytic Cleavage) PenG->Enz APA 6-Aminopenicillanic Acid (6-APA Core) Enz->APA Removes Phenylacetic Acid Biphasic Biphasic Acylation (pH 6.8-7.0, 0-5°C) APA->Biphasic Acyl Isoxazole Carbonyl Chloride (Acylating Agent) Acyl->Biphasic Nucleophilic Attack by 6-APA Extract Acidification & Extraction (Butyl Acetate, pH 2.0) Biphasic->Extract Phase Separation Salt Salt Formation (Sodium 2-Ethylhexanoate) Extract->Salt Organic Phase Isolated Product Isoxazolyl Penicillin Sodium Salt Salt->Product Crystallization

Figure 2: Step-by-step synthetic workflow from Penicillin G to Isoxazolyl Penicillin Sodium Salt.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical parameter is explicitly stated to ensure the operator understands the physicochemical boundaries of the β-lactam core.

Protocol A: Biocatalytic Generation of 6-APA

Objective: To selectively cleave the phenylacetic acid side chain of Penicillin G without degrading the β-lactam ring.

  • Preparation: Dissolve 100 g of Penicillin G potassium salt in 1.0 L of 0.1 M phosphate buffer.

  • pH Adjustment: Adjust the solution to pH 8.0 using 2 M NaOH. Causality: Penicillin acylase exhibits optimal catalytic activity at pH 8.0. Deviations will significantly reduce enzyme kinetics[6].

  • Enzymatic Cleavage: Introduce 50 g of immobilized Penicillin G Acylase (PGA) resin. Stir gently at 28°C.

  • Validation Checkpoint (Self-Validation): The cleavage of the amide bond releases phenylacetic acid, which will cause the pH to drop continuously. Maintain the pH precisely at 8.0 via the automated dropwise addition of 2 M NaOH. When base consumption ceases, the reaction has reached 100% conversion.

  • Isolation: Filter the immobilized enzyme. Adjust the aqueous filtrate to pH 4.0 (the isoelectric point of 6-APA) using 6 M HCl to precipitate the 6-APA.

  • Recovery: Filter the white crystalline 6-APA, wash with chilled water, and dry under vacuum.

Protocol B: Synthesis of Oxacillin Sodium via Biphasic Acylation

Objective: To acylate 6-APA with 5-methyl-3-phenyl-4-isoxazole-carbonyl chloride to yield oxacillin sodium[7].

  • Substrate Solubilization: Suspend 21.6 g (0.1 mol) of 6-APA in 150 mL of deionized water. Add 10% NaOH dropwise under vigorous stirring until the 6-APA is completely dissolved (pH ~7.5). Causality: 6-APA must be in its deprotonated, water-soluble carboxylate form to react efficiently.

  • Biphasic System Setup: Add 100 mL of butyl acetate to the aqueous solution and cool the biphasic mixture to 0–5°C using an ice-water bath.

  • Acylation: Slowly add 24.0 g (0.108 mol) of 5-methyl-3-phenyl-4-isoxazole-carbonyl chloride dropwise over 30 minutes.

  • Validation Checkpoint (Self-Validation): The acylation releases HCl. Monitor the pH continuously and maintain it strictly between 6.8 and 7.0 using 10% NaOH[7]. Causality: If pH drops below 6.0, the nucleophilicity of 6-APA decreases, stalling the reaction. If pH exceeds 7.5, base-catalyzed hydrolysis of the β-lactam ring and the acid chloride will occur.

  • Phase Separation & Extraction: Once base consumption stops (approx. 2 hours), add an additional 240 L equivalent (scaled to lab size, e.g., 240 mL) of butyl acetate[7]. Acidify the mixture to pH 2.0 using 6 M HCl while maintaining the temperature below 10°C. Causality: Acidification protonates the oxacillin carboxylate, driving the highly lipophilic free acid into the butyl acetate organic phase.

  • Organic Phase Isolation: Separate the layers. Wash the organic layer (containing oxacillin free acid) twice with brine to remove residual aqueous impurities.

  • Salt Formation: To the organic layer, slowly add a stoichiometric amount of sodium 2-ethylhexanoate dissolved in ethyl acetate[5]. Alternatively, a 10-12% sodium acetate solution can be utilized at 40-50°C[7]. Causality: Sodium 2-ethylhexanoate is highly soluble in organic solvents, but the resulting oxacillin sodium salt is insoluble, driving a clean, high-yield precipitation.

  • Crystallization: Stir for 30 minutes. Filter the precipitated oxacillin sodium, wash with cold acetone, and dry under vacuum. Ball milling can be subsequently applied to improve the flowability of the dry powder for injection subpackaging[7].

References

  • Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions - bioRxiv. Available at:[Link]

  • Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions (Alternate) - bioRxiv. Available at:[Link]

  • WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents.
  • CN112300197A - Preparation method of oxacillin sodium and oxacillin sodium for injection - Google Patents.
  • OXACILLIN SODIUM FOR INJECTION - Armas Pharmaceuticals. Available at: [Link]

Sources

Application Note: Advanced Cyclization Techniques for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole (CAS: 926316-89-4)

Scientific Context & Strategic Importance

The 1,2-oxazole (isoxazole) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters and amides, and as a core structural motif in COX-2 inhibitors and antimicrobial agents. Specifically, 5-methyl-3-(2-nitrophenyl)-1,2-oxazole serves as a high-value precursor. The ortho-nitro group provides a critical synthetic handle; post-cyclization reduction to the corresponding aniline enables the construction of complex fused polycycles or sterically constrained amides.

This application note critically evaluates and provides protocols for the two primary cyclization techniques used to synthesize this precursor: the classical Hydroxylamine Condensation and the modern [3+2] Dipolar Cycloaddition .

Mechanistic Causality & Pathway Selection

As a synthetic chemist, selecting the correct cyclization pathway requires understanding the inherent electronic and steric biases of the precursors.

The Flaw of Classical Condensation (Pathway A)

Historically, isoxazoles are synthesized via the condensation of 1,3-dicarbonyls (e.g., 1-(2-nitrophenyl)butane-1,3-dione) with hydroxylamine. However, this method suffers from severe regiochemical ambiguity.

  • Causality: The ortho-nitro group exerts immense steric hindrance and strong electron-withdrawing effects on the adjacent carbonyl (C1). While C1 is highly electrophilic, the steric bulk often misdirects the initial nucleophilic attack of hydroxylamine to the less hindered acetyl carbonyl (C3). Subsequent cyclization yields a difficult-to-separate mixture heavily contaminated with the undesired 3-methyl-5-(2-nitrophenyl)isoxazole isomer.

The Superiority of [3+2] Cycloaddition (Pathway B)

To circumvent regiochemical scrambling, the in situ generation of a nitrile oxide followed by a [3+2] cycloaddition with a terminal alkyne is the preferred methodology [1].

  • Causality: The reaction between 2-nitrobenzonitrile oxide and a propyne surrogate is a concerted, asynchronous pericyclic reaction. Regioselectivity is strictly governed by Frontier Molecular Orbital (FMO) theory. The dominant interaction occurs between the HOMO of the dipolarophile (alkyne) and the LUMO of the 1,3-dipole. Because the largest orbital coefficient of the alkyne's HOMO resides on the unsubstituted terminal carbon, it bonds exclusively to the carbon atom of the nitrile oxide. This electronic alignment inherently dictates the formation of the 3-aryl-5-alkyl architecture, yielding the desired 5-methyl-3-(2-nitrophenyl)-1,2-oxazole with >95% regioselectivity [2].

Quantitative Data Presentation

The following table summarizes the operational metrics comparing both cyclization techniques, demonstrating the strategic advantage of the [3+2] cycloaddition approach.

ParameterPathway A:[3+2] Cycloaddition (Recommended)Pathway B: Hydroxylamine Condensation
Primary Precursors 2-Nitrobenzaldehyde oxime, Propyne surrogate1-(2-nitrophenyl)butane-1,3-dione, NH₂OH·HCl
Regioselectivity >95% (Strictly 3-aryl-5-alkyl)~60:40 (Mixture of 3,5- and 5,3-isomers)
Overall Isolated Yield 75 - 85%40 - 50% (post-chromatographic separation)
Reaction Time 2 - 4 hours6 - 12 hours
Key Reagents PIFA or NaOCl, Base (Et₃N)Pyridine or NaOAc, EtOH
Scalability High (using liquid alkyne surrogates)Moderate (limited by isomer purification)

Experimental Workflows & Visualizations

Pathway A: [3+2] Cycloaddition (Recommended Workflow)

Cycloaddition A 2-Nitrobenzaldehyde Oxime B 2-Nitrobenzonitrile Oxide (1,3-Dipole) A->B Oxidation (PIFA) D [3+2] Cycloaddition Transition State B->D + Alkyne C Propyne Surrogate (Dipolarophile) C->D E 5-Methyl-3-(2-nitrophenyl) -1,2-oxazole D->E Concerted Cyclization

Caption: Mechanistic pathway of the [3+2] cycloaddition for 1,2-oxazole synthesis.

Protocol 1: Hypervalent Iodine-Mediated Cycloaddition

Note: This protocol utilizes trimethylsilylpropyne (TMS-propyne) as a liquid surrogate to avoid the hazards of handling flammable propyne gas.

  • Reagent Preparation: Dissolve 2-nitrobenzaldehyde oxime (1.0 equiv, 10 mmol) and TMS-propyne (1.5 equiv, 15 mmol) in a solvent mixture of MeOH/H₂O (5:1, 30 mL) [3].

  • Dipole Generation: Cool the reaction flask to 0 °C. Slowly add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv, 12 mmol) portion-wise over 15 minutes.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 3 hours.

    • Self-Validation Check: The transient generation of the nitrile oxide is marked by a distinct yellowing of the solution. Monitor the disappearance of the oxime via TLC (Hexanes/EtOAc 4:1, UV active at 254 nm).

  • Desilylation (One-Pot): Once the oxime is consumed, add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) directly to the mixture and stir for an additional 1 hour to remove the TMS group.

  • Work-up: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual oxidants. Extract with Dichloromethane (DCM) (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

    • Analytical Marker: Confirm the structure via ¹H-NMR (CDCl₃). The diagnostic isoxazole C4-H proton must appear as a sharp singlet at ~6.3 ppm, and the C5-methyl group as a singlet at ~2.5 ppm.

Pathway B: Hydroxylamine Condensation (Alternative Workflow)

Condensation Step1 1. Reagent Mixing 1-(2-nitrophenyl)butane-1,3-dione + NH2OH·HCl + Base Step2 2. Reflux & Monitor 80°C for 4-6 h. Monitor via TLC Step1->Step2 Step3 3. Work-up Extract with EtOAc, wash with 1N HCl Step2->Step3 TLC confirms completion Step4 4. Purification Flash chromatography to separate isomers Step3->Step4 Step5 5. Validation Confirm regiochemistry via 1H-NMR Step4->Step5

Caption: Experimental workflow for the condensation of 1,3-diketones with hydroxylamine.

Protocol 2: Regioselective Condensation
  • Reaction Setup: To a round-bottom flask, add 1-(2-nitrophenyl)butane-1,3-dione (1.0 equiv, 10 mmol) and hydroxylamine hydrochloride (1.2 equiv, 12 mmol) in absolute ethanol (40 mL).

  • pH Modulation: Add anhydrous pyridine (1.5 equiv, 15 mmol) dropwise. Causality note: Pyridine acts as an acid scavenger and modulates the pH to favor the dehydration step of the intermediate oxime.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting diketone (Rf ~0.60) will disappear, replaced by two closely eluting spots representing the 3,5- and 5,3-isomers.

  • Work-up: Concentrate the ethanol in vacuo. Dissolve the residue in EtOAc (50 mL) and wash sequentially with 1N HCl (2 × 20 mL) to remove residual pyridine, followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and evaporate.

  • Isomer Separation: Subject the crude mixture to careful flash chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc). The desired 5-methyl-3-(2-nitrophenyl)isoxazole typically elutes slightly faster due to the shielding effect of the methyl group on the isoxazole oxygen, which marginally reduces its overall polarity compared to the 3-methyl isomer.

References

  • MDPI (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3843. URL:[Link]

  • Yoshimura, A., et al. (2013). Hypervalent Iodine Catalyzed Generation of Nitrile Oxides from Aldoximes and Cycloaddition with Alkenes or Alkynes. Organic Letters, 15(15), 4010-4013. URL:[Link]

Sources

Application Note & Detailed Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Functionalization of the Methyl Group in 5-Methyl-3-(2-nitrophenyl)isoxazole

Abstract

The 5-methyl-3-(2-nitrophenyl)isoxazole scaffold is a valuable building block in medicinal chemistry and materials science. The isoxazole ring is a key feature in numerous FDA-approved drugs, prized for its role as a bioisostere and its ability to modulate pharmacokinetic properties.[1] The strategic functionalization of the C5-methyl group unlocks a vast chemical space for the synthesis of novel derivatives with tailored biological activities and material properties. This guide provides a comprehensive overview of, and detailed protocols for, the primary methods of transforming this methyl group into more complex functionalities, including halogens, aldehydes, and extended conjugated systems. We will delve into the causality behind experimental choices, providing not just a "how-to," but a "why-to" for each critical step.

Strategic Importance of the C5-Methyl Group

The methyl group at the 5-position of the isoxazole ring, while seemingly simple, is a key handle for synthetic diversification. Its protons are weakly acidic due to the electron-withdrawing nature of the isoxazole ring, rendering it susceptible to both deprotonation and free-radical-mediated reactions. This reactivity is analogous to that of benzylic or allylic protons, providing a predictable platform for chemical modification.

Functionalizing this position allows for:

  • Introduction of Pharmacophores: Conversion to aldehydes or carboxylic acids enables the formation of amides, esters, and other functional groups crucial for interacting with biological targets.

  • Structure-Activity Relationship (SAR) Studies: Creating a library of derivatives with diverse C5-substituents is fundamental to optimizing lead compounds in drug discovery.

  • Linkage to Other Moieties: The functionalized group can serve as an attachment point for linkers, solubility enhancers, or other molecular fragments in the design of complex molecules like PROTACs or antibody-drug conjugates.

This guide will focus on three robust and versatile transformations, providing a logical workflow for researchers.

G cluster_0 Pathway A: Halogenation cluster_1 Pathway B: Oxidation cluster_2 Pathway C: Condensation start 5-Methyl-3-(2-nitrophenyl)isoxazole halogenation Radical Bromination (NBS, Initiator) start->halogenation Versatile Intermediate condensation Base-Mediated Condensation (Strong Base, Ar-CHO) start->condensation Direct C-C Bond Formation halide 5-(Bromomethyl)-3- (2-nitrophenyl)isoxazole halogenation->halide oxidation Kornblum Oxidation (DMSO, Base) halide->oxidation Key Substrate aldehyde 5-Formyl-3- (2-nitrophenyl)isoxazole oxidation->aldehyde styryl 5-Styryl-3- (2-nitrophenyl)isoxazole condensation->styryl

Figure 1: Overview of key functionalization pathways for the C5-methyl group.

Pathway A: Radical Halogenation to 5-(Bromomethyl)isoxazole

The conversion of the C5-methyl group to a halomethyl group is arguably the most critical first step, as the resulting halide is a highly versatile intermediate for subsequent nucleophilic substitution or oxidation reactions. The method of choice is a free-radical bromination using N-Bromosuccinimide (NBS).

Scientific Rationale: This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the C5-methyl group, which is the most reactive C-H bond due to the stability of the resulting isoxazolyl-methyl radical. This radical then reacts with another molecule of NBS to form the brominated product and propagate the chain. Carbon tetrachloride (CCl₄) or benzene are classic solvents, but less toxic alternatives like acetonitrile or ethyl acetate are now preferred.

Protocol A: Synthesis of 5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Starting Material, NBS, & Solvent (Acetonitrile) B Add Radical Initiator (e.g., AIBN) A->B C Heat to Reflux (e.g., 80-85 °C) B->C D Monitor by TLC (Disappearance of Starting Material) C->D E Cool to RT, Filter off Succinimide D->E F Concentrate Filtrate in vacuo E->F G Purify by Column Chromatography F->G H Characterize Product G->H

Figure 2: Workflow for radical bromination of the C5-methyl group.

Materials & Reagents

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
5-Methyl-3-(2-nitrophenyl)isoxazole218.185.01.01.09 g
N-Bromosuccinimide (NBS)177.985.51.10.98 g
Azobisisobutyronitrile (AIBN)164.210.250.0541 mg
Acetonitrile (anhydrous)---25 mL

Step-by-Step Methodology

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-3-(2-nitrophenyl)isoxazole (1.09 g, 5.0 mmol), N-bromosuccinimide (0.98 g, 5.5 mmol), and anhydrous acetonitrile (25 mL).

  • Initiation: Add the radical initiator, AIBN (41 mg, 0.25 mmol).

  • Reaction: Place the flask in a pre-heated oil bath at 85 °C and stir the mixture vigorously under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate as a white solid. Filter the mixture through a pad of Celite, washing the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (e.g., from 9:1 to 4:1) to afford the pure 5-(bromomethyl)-3-(2-nitrophenyl)isoxazole. Expected yield: 70-85%.

Safety Note: NBS is corrosive and a lachrymator. AIBN can decompose violently at high temperatures. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Pathway B: Oxidation to 5-Formylisoxazole via Kornblum Oxidation

The transformation of the 5-(bromomethyl) intermediate into the corresponding aldehyde (5-formyl derivative) is a powerful synthetic step. The Kornblum oxidation is a classic and reliable method for this conversion, utilizing dimethyl sulfoxide (DMSO) as the oxidant.[2][3]

Scientific Rationale: The Kornblum oxidation involves the Sₙ2 displacement of the bromide by the oxygen atom of DMSO, forming an alkoxysulfonium salt intermediate.[4] A mild, non-nucleophilic base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), then abstracts a proton from a methyl group of the DMSO moiety, leading to an elimination reaction that yields the aldehyde, dimethyl sulfide, and the protonated base.[5] This method is valued for its mild conditions, which preserve sensitive functional groups like the nitro group.

Protocol B: Kornblum Oxidation to 5-Formyl-3-(2-nitrophenyl)isoxazole

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-(Bromomethyl)isoxazole in Anhydrous DMSO B Add Base (e.g., NaHCO₃) to the Solution A->B C Heat Gently (e.g., 60-80 °C) for 2-6 hours B->C D Monitor by TLC (Formation of Aldehyde) C->D E Cool to RT, Pour into Ice-Water D->E F Extract with Ethyl Acetate E->F G Wash Organics, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Figure 3: Workflow for the Kornblum oxidation.

Materials & Reagents

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole297.083.01.0891 mg
Dimethyl Sulfoxide (DMSO, anhydrous)78.13--15 mL
Sodium Bicarbonate (NaHCO₃)84.019.03.0756 mg

Step-by-Step Methodology

  • Setup: In a dry 50 mL round-bottom flask, dissolve 5-(bromomethyl)-3-(2-nitrophenyl)isoxazole (891 mg, 3.0 mmol) in anhydrous DMSO (15 mL).

  • Base Addition: Add powdered sodium bicarbonate (756 mg, 9.0 mmol) to the solution.

  • Reaction: Heat the stirred suspension in an oil bath at 80 °C for 3-5 hours.

  • Monitoring: Follow the reaction's progress by TLC (e.g., 2:1 Hexane:Ethyl Acetate), observing the formation of the more polar aldehyde product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 100 mL of ice-water. Stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a Hexane:Ethyl Acetate gradient) to yield 5-formyl-3-(2-nitrophenyl)isoxazole as a solid. Expected yield: 65-80%.

Pathway C: Base-Mediated Condensation Reactions

This pathway offers a direct method for C-C bond formation at the C5-methyl position. The acidity of the methyl protons allows for deprotonation with a strong base, generating a nucleophilic carbanion that can attack various electrophiles, most commonly aldehydes, in an aldol-type condensation.

Scientific Rationale: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is required to deprotonate the methyl group effectively at low temperatures (e.g., -78 °C). The resulting lithiated species is a potent nucleophile. Subsequent addition of an aromatic aldehyde (e.g., benzaldehyde) leads to an addition reaction, followed by dehydration upon acidic work-up or heating to yield the thermodynamically stable styryl-isoxazole product. This reaction creates a new, extended π-conjugated system.

Protocol C: Condensation with Benzaldehyde

G cluster_setup Anion Formation cluster_reaction Electrophilic Quench cluster_workup Work-up & Purification A Dissolve Starting Material in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Add n-BuLi Dropwise, Stir for 1 hr B->C D Add Benzaldehyde Dropwise at -78 °C C->D E Warm Slowly to RT over 2-3 hours D->E F Quench with sat. aq. NH₄Cl Solution E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Figure 4: Workflow for base-mediated condensation.

Materials & Reagents

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
5-Methyl-3-(2-nitrophenyl)isoxazole218.182.01.0436 mg
n-Butyllithium (n-BuLi)64.062.21.11.38 mL (1.6 M in hexanes)
Benzaldehyde106.122.41.20.24 mL (255 mg)
Tetrahydrofuran (THF, anhydrous)---20 mL

Step-by-Step Methodology

  • Setup: Add 5-methyl-3-(2-nitrophenyl)isoxazole (436 mg, 2.0 mmol) to an oven-dried, three-neck flask under a nitrogen atmosphere. Add anhydrous THF (20 mL) and stir to dissolve.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.38 mL of a 1.6 M solution in hexanes, 2.2 mmol) dropwise via syringe over 10 minutes. Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • Electrophilic Addition: Add benzaldehyde (0.24 mL, 2.4 mmol) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching & Work-up: Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel, add 30 mL of water, and extract with ethyl acetate (3 x 40 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to yield the desired 5-(2-phenylvinyl)-3-(2-nitrophenyl)isoxazole. Expected yield: 50-70%.

Summary and Outlook

The functionalization of the C5-methyl group of 5-methyl-3-(2-nitrophenyl)isoxazole is a straightforward yet powerful strategy for generating molecular diversity. The three pathways described—halogenation, oxidation, and condensation—provide reliable and scalable methods to access key chemical intermediates. The resulting bromomethyl, formyl, and styryl derivatives are versatile synthons ready for further elaboration in the complex synthetic campaigns common in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles.
  • National Center for Biotechnology Information. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central. [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
  • Wikipedia. (n.d.). Kornblum oxidation. [Link]

  • ResearchGate. (2016). Reactions of 3(5)
  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles. RSC Publishing. [Link]

  • MDPI. (2019). Catalytic Advanced Oxidation Processes for Sulfamethoxazole Degradation. [Link]

  • chemeurope.com. (n.d.). Kornblum oxidation. [Link]

  • SynArchive. (n.d.). Kornblum Oxidation. [Link]

  • ResearchGate. (n.d.). Scope of active methylene compounds in reaction with 5‐azidoisoxazole....
  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method.
  • American Chemical Society. (2023). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. ACS Publications. [Link]

  • University of Wisconsin-Madison. (n.d.).
  • ResearchGate. (n.d.). Isomerization reaction of 3-amine-5-methylisoxazole and....
  • Google Patents. (n.d.). CN105481787A - Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • Der Pharma Chemica. (n.d.).
  • Chemistry LibreTexts. (n.d.).
  • ResearchGate. (2012). Metalation Reactions of Isoxazoles and Benzoisoxazoles.
  • American Chemical Society. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PubMed Central. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole. PubChem. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. [Link]

  • eScholarship. (n.d.). Invoking Halogen Bonding: An Investigation of Halogenation Reactions Promoted By the Halogen Bonding Phenomenon Between Commercially Available Halogenating Reagents And Lewis Basic Additives.
  • MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. [Link]

  • ResearchGate. (n.d.). Functionalization of methyl-substituted benzo[h]quinolines to access....
  • National Center for Biotechnology Information. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents.... PubMed Central. [Link]

  • Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]

Sources

Step-by-step laboratory procedure for isoxazole ring formation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the controlled synthesis of the isoxazole pharmacophore.

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged structural motif in medicinal chemistry. Its unique electronic distribution allows it to participate in critical hydrogen bonding and non-covalent interactions, making it a cornerstone in the design of COX-2 inhibitors (e.g., valdecoxib), disease-modifying antirheumatic drugs (e.g., leflunomide), and β-lactamase-resistant antibiotics1[1].

This application note details the two most robust, field-proven methodologies for isoxazole ring formation: the highly regioselective Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC) and the highly scalable Condensation of 1,3-Diketones with Hydroxylamine .

Mechanistic Rationale & Pathway Design

The Regioselectivity Challenge in[3+2] Cycloadditions

Historically, thermal 1,3-dipolar cycloadditions of alkynes with nitrile oxides yielded inseparable mixtures of 3,4- and 3,5-regioisomers2[2]. To circumvent this, the CuNOAC protocol introduces a Copper(I) catalyst.

  • Causality: The terminal alkyne is converted into a highly reactive copper acetylide intermediate. This intermediate sterically and electronically directs the attack of the nitrile oxide exclusively toward the 3,5-disubstituted isoxazole 3[3]. Because nitrile oxides are unstable and prone to dimerization (forming furoxans), they are generated in situ from an aldoxime precursor using a chlorinating agent and a base4[4].

Pathway A Aldoxime B Hydroximoyl Chloride A->B NCS C Nitrile Oxide (1,3-Dipole) B->C Et3N (-HCl) F 3,5-Disubstituted Isoxazole C->F [3+2] Cycloaddition D Terminal Alkyne E Cu(I) Acetylide D->E Cu(I) Catalyst E->F

Mechanistic pathway of Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC).

The Condensation Route

For symmetric or simple alkyl/aryl substituted isoxazoles, the condensation of a 1,3-diketone with hydroxylamine hydrochloride is the most atom-economical approach.

  • Causality: The reaction initiates via nucleophilic attack of the hydroxylamine to form a monoxime intermediate. Elevated temperatures provide the thermodynamic driving force for the subsequent acid-catalyzed intramolecular cyclodehydration, ensuring complete aromatization5[5].

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the primary synthetic strategies:

Synthetic StrategyPrecursorsCatalyst / Key ReagentsTypical YieldRegioselectivityReaction Time
CuNOAC Aldoxime + Terminal AlkyneCuSO₄·5H₂O, Na-Ascorbate, Et₃N80–95%Exclusively 3,5-disubstituted4–12 h
Thermal[3+2] Nitrile Oxide + AlkyneNone (Thermal)50–70%Mixture of 3,4- & 3,5-isomers12–24 h
Condensation 1,3-Diketone + NH₂OH·HClPyridine or Glacial AcOH75–90%Dependent on diketone symmetry4–6 h
Bromoalkene Route Bromoalkene + Nitrile OxideEt₃N (Base)65–85%Highly regioselective8–16 h

Experimental Protocols & Self-Validating Workflows

To ensure scientific rigor, every protocol must be treated as a self-validating system. Do not proceed to subsequent steps without confirming intermediate formation via Thin Layer Chromatography (TLC) or LC-MS.

Protocol A: One-Pot CuNOAC Synthesis of 3,5-Disubstituted Isoxazoles

This protocol utilizes a one-pot, three-component reaction to achieve excellent regioselectivity 3[3].

Materials Required:

  • Aldoxime (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium ascorbate (10 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: tert-Butanol/Water (1:1 v/v) or THF

Step-by-Step Procedure:

  • Halogenation: Dissolve the aldoxime in the chosen solvent system. Add NCS in small portions at room temperature. Stir for 1-2 hours to form the hydroximoyl chloride intermediate. Validation: TLC will show the disappearance of the aldoxime spot.

  • Catalyst Loading: To the same reaction vessel, add the terminal alkyne, followed by CuSO₄·5H₂O and sodium ascorbate. The solution will typically shift in color as the active Cu(I) species is generated.

  • Dipole Generation: Add Et₃N dropwise over 10 minutes. This base abstracts HCl from the hydroximoyl chloride, generating the nitrile oxide in situ, which immediately undergoes cycloaddition with the copper acetylide.

  • Reaction: Stir the mixture at room temperature for 4–12 hours.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3,5-disubstituted isoxazole.

Workflow Step1 1. Reagent Preparation Dissolve Aldoxime & Alkyne Step2 2. Catalyst Loading Add CuSO4·5H2O & Na-Ascorbate Step1->Step2 Step3 3. Dipole Generation Add Et3N dropwise Step2->Step3 Step4 4. Cycloaddition Stir at 25°C for 4-12 hours Step3->Step4 Step5 5. Quench & Extraction Dilute with H2O, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Experimental workflow for the one-pot CuNOAC isoxazole synthesis protocol.

Protocol B: Condensation of 1,3-Diketones with Hydroxylamine

This protocol is highly scalable and avoids transition metals, making it ideal for early-stage building block synthesis5[5].

Materials Required:

  • 1,3-Diketone derivative (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)

  • Pyridine (Solvent and Base)

Step-by-Step Procedure:

  • Preparation: Place the 1,3-diketone (0.005 mol) and hydroxylamine hydrochloride (0.006 mol) into a round-bottom flask.

  • Solvation & Basification: Suspend the reagents in 10-15 mL of dry pyridine. Causality: Pyridine acts as the solvent and the base to liberate free hydroxylamine from its hydrochloride salt.

  • Reflux: Attach a reflux condenser and heat the mixture to 80-100 °C for 4–6 hours. Validation: Monitor the disappearance of the diketone via TLC.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly over crushed ice while stirring vigorously.

  • Isolation: If the product precipitates as a solid, collect it via vacuum filtration. Wash the filter cake with cold 15% glacial acetic acid to remove residual pyridine, followed by recrystallization from 95% ethanol. If the product is an oil, extract with diethyl ether, dry over Na₂SO₄, and purify via distillation.

Analytical Validation Standards

Regardless of the protocol used, the final structure must be validated via ¹H NMR spectroscopy. For 3,5-disubstituted isoxazoles, the defining structural signature is a sharp, isolated singlet corresponding to the C4 proton, typically resonating between δ 6.5 and 7.0 ppm 6[6]. The absence of a C5 proton signal confirms the expected 3,5-substitution pattern.

References

  • Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes – The Royal Society of Chemistry. 6

  • Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions – Benchchem. 1

  • [2+3] Cycloaddition Reactions for Isoxazole Synthesis – Benchchem. 3

  • Isoxazoles from 1,1-Disubstituted Bromoalkenes – PMC - NIH.2

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives – d-nb.info. 5

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents – CORE. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-3-(2-nitrophenyl)isoxazole Crude Product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Methyl-3-(2-nitrophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-Methyl-3-(2-nitrophenyl)isoxazole, providing potential causes and actionable solutions.

Issue 1: Low Recovery After Recrystallization

Q: I am experiencing significant product loss during recrystallization of my crude 5-Methyl-3-(2-nitrophenyl)isoxazole. What are the likely causes and how can I improve my yield?

A: Low recovery during recrystallization is a common issue that can often be attributed to several factors. Understanding the solubility profile of your compound is key to optimizing this process.

Probable Causes & Solutions:

Probable Cause Explanation Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor.Solvent Screening: Experiment with different solvent systems. For moderately polar isoxazoles, an ethanol/water or ethyl acetate/hexane mixture is often a good starting point.[1] Dissolve the crude product in a minimal amount of the hot, more polar solvent (e.g., ethanol or ethyl acetate) and then slowly add the less polar co-solvent (e.g., water or hexane) until the solution becomes cloudy. Then, allow it to cool slowly.
Using an Excessive Amount of Solvent Using too much solvent will keep the compound dissolved even at low temperatures, preventing efficient crystallization and leading to poor recovery.Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[2]
Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals or even cause the product to "oil out," trapping impurities.Slow Cooling Protocol: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. Scratching the inside of the flask with a glass rod can help induce crystallization if needed.[2]
Premature Filtration Filtering the crystals before crystallization is complete will result in product loss.Ensure Complete Crystallization: After cooling, allow sufficient time for the crystallization process to complete. Check for any further crystal formation over time before proceeding with filtration.
Issue 2: Persistent Impurities After Recrystallization

Q: My 5-Methyl-3-(2-nitrophenyl)isoxazole is still impure after recrystallization, as indicated by TLC and melting point analysis. How can I remove these persistent impurities?

A: When recrystallization alone is insufficient, it often indicates the presence of impurities with similar solubility profiles to your target compound. In such cases, alternative or supplementary purification techniques are necessary.

Probable Causes & Solutions:

Probable Cause Explanation Solution
Co-crystallization of Impurities Impurities with similar structures and polarities to the desired product can co-crystallize, making them difficult to remove by simple recrystallization.Column Chromatography: This is the most effective method for separating compounds with similar polarities.[3] A silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate 5-Methyl-3-(2-nitrophenyl)isoxazole from its impurities.[2]
"Oiling Out" of the Product If the compound "oils out" during recrystallization, it forms a liquid phase that can trap impurities. This often happens when the boiling point of the solvent is higher than the melting point of the solute.Prevent Oiling Out: If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point may also be beneficial.[2]
Presence of Unreacted Starting Materials or Byproducts The synthesis of isoxazoles can sometimes result in byproducts like furoxans or regioisomers that are challenging to separate by recrystallization alone.[3]Optimize Reaction Work-up: Before recrystallization, consider a liquid-liquid extraction to remove water-soluble impurities. A dilute acid or base wash can also help remove unreacted starting materials depending on their chemical nature.
Issue 3: Difficulty with Column Chromatography Separation

Q: I am struggling to get good separation of my 5-Methyl-3-(2-nitrophenyl)isoxazole using column chromatography. The fractions are all mixed. What can I do?

A: Poor separation in column chromatography can be frustrating, but it is often a matter of optimizing the experimental parameters.

Probable Causes & Solutions:

Probable Cause Explanation Solution
Inappropriate Mobile Phase The choice of solvent system (mobile phase) is critical for achieving good separation. If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds may not move off the column.TLC Optimization: Use Thin Layer Chromatography (TLC) to screen different solvent systems before running the column.[2] The ideal solvent system should give your desired compound an Rf value of approximately 0.3-0.4. For nitroaromatic compounds, a mixture of hexane and ethyl acetate is a common starting point.[2]
Improper Column Packing Air bubbles, cracks, or an uneven stationary phase in the column will lead to channeling, where the solvent and sample flow unevenly, resulting in poor separation.Proper Packing Technique: Ensure the column is packed uniformly. Both "wet-packing" and "dry-packing" methods can be effective if done carefully.[4] A well-packed column should have a flat, level surface of the stationary phase.
Column Overloading Loading too much crude product onto the column will exceed its separation capacity, leading to broad, overlapping bands.Appropriate Sample Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. Do not overload the column.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying crude 5-Methyl-3-(2-nitrophenyl)isoxazole?

A1: For most cases, a two-step approach is recommended. Start with recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane to remove the bulk of the impurities.[1] If the product is still not pure, follow up with flash column chromatography on silica gel.[4] This combination is highly effective for isolating the desired compound in high purity.

Q2: How can I monitor the purity of my 5-Methyl-3-(2-nitrophenyl)isoxazole during the purification process?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purity.[5] Spot the crude material, fractions from the column, and the recrystallized product on a TLC plate. The presence of a single spot for the purified product indicates high purity. Additionally, melting point analysis can be used; a sharp melting point close to the literature value suggests a pure compound. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2]

Q3: How do I visualize 5-Methyl-3-(2-nitrophenyl)isoxazole on a TLC plate?

A3: Due to the presence of the aromatic rings and the nitro group, 5-Methyl-3-(2-nitrophenyl)isoxazole is UV-active. It can be visualized on a TLC plate containing a fluorescent indicator (F254) under a UV lamp (254 nm) as a dark spot.[1][2]

Q4: What are some common impurities I might encounter in the crude product?

A4: Common impurities can include unreacted starting materials (e.g., the corresponding chalcone and hydroxylamine hydrochloride), regioisomers, and byproducts from side reactions.[3] The specific impurities will depend on the synthetic route used.

Q5: Are there any "green" or more environmentally friendly purification methods for this compound?

A5: Some modern synthetic methods aim to produce isoxazole derivatives that can be purified by simple filtration after precipitation from an aqueous reaction medium, avoiding the need for traditional chromatography and large volumes of organic solvents.[6] Additionally, exploring recrystallization from greener solvents like ethanol is a step towards more sustainable chemistry.[7]

III. Experimental Protocols

Protocol 1: Recrystallization of 5-Methyl-3-(2-nitrophenyl)isoxazole
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture gently. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling. If a single solvent is not ideal, try a binary solvent system like ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the crude 5-Methyl-3-(2-nitrophenyl)isoxazole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a binary solvent system, add the second solvent dropwise until the solution becomes cloudy, then allow it to cool.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine the optimal solvent system that provides good separation of the target compound from impurities (Rf of ~0.3-0.4). A common mobile phase for nitroaromatic compounds is a mixture of hexane and ethyl acetate.[2]

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with the chosen eluent and then slowly add silica gel as a slurry to create a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Methyl-3-(2-nitrophenyl)isoxazole.

IV. Visualized Workflows

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization TLC_Analysis1 TLC Analysis Recrystallization->TLC_Analysis1 Pure_Product Pure Product TLC_Analysis1->Pure_Product Pure Column_Chromatography Column Chromatography TLC_Analysis1->Column_Chromatography Impure TLC_Analysis2 TLC Analysis Column_Chromatography->TLC_Analysis2 TLC_Analysis2->Pure_Product Pure Fractions TLC_Analysis2->Column_Chromatography Mixed Fractions (Re-run)

Caption: General purification workflow for 5-Methyl-3-(2-nitrophenyl)isoxazole.

Troubleshooting_Recrystallization Start Low Recovery Issue Check_Solvent Is Solvent Choice Optimal? Start->Check_Solvent Check_Volume Is Solvent Volume Minimized? Check_Solvent->Check_Volume Yes Optimize_Solvent Screen New Solvents/ Co-solvents Check_Solvent->Optimize_Solvent No Check_Cooling Is Cooling Rate Slow? Check_Volume->Check_Cooling Yes Reduce_Volume Use Less Hot Solvent Check_Volume->Reduce_Volume No Slow_Cooling Cool to RT Before Ice Bath Check_Cooling->Slow_Cooling No Success Improved Recovery Check_Cooling->Success Yes Optimize_Solvent->Check_Volume Reduce_Volume->Check_Cooling Slow_Cooling->Success

Caption: Troubleshooting logic for low recovery in recrystallization.

V. References

  • BenchChem. (n.d.). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene. Retrieved from

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from

  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13575-13584.

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from

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Technical Support Center: Troubleshooting Isoxazole Aqueous Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Isoxazole derivatives are highly valued in medicinal chemistry for their bioisosteric properties and target affinity. However, their planar, rigid structures and high lipophilicity often result in notoriously poor aqueous solubility. This guide is designed by senior application scientists to help you diagnose, troubleshoot, and overcome isoxazole solubility bottlenecks in both in vitro assays and in vivo formulations.

Diagnostic Workflow

Before altering your compound or assay, you must identify whether your solubility issue is kinetic (assay-based precipitation) or thermodynamic (formulation/dissolution limited). Follow the diagnostic logic below:

G Start Isoxazole Solubility Issue InVitro In Vitro Assay (Buffer Precipitation) Start->InVitro InVivo In Vivo Dosing (Poor Bioavailability) Start->InVivo Kinetic Assess Kinetic Solubility (Nephelometry) InVitro->Kinetic DMSO stock dilution Thermo Assess Thermodynamic Solubility (HPLC-UV) InVitro->Thermo Solid powder dissolution ChemMod Chemical Modification (Ionizable Groups, sp3) InVivo->ChemMod Hit-to-lead phase Formulation Formulation Strategy (Cyclodextrins, Lipids) InVivo->Formulation Late-stage lead Kinetic->ChemMod Low solubility limit Thermo->Formulation Poor dissolution rate

Diagnostic workflow for troubleshooting isoxazole solubility in drug discovery pipelines.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why are my isoxazole derivatives precipitating in aqueous assay buffers (e.g., PBS) despite being fully soluble in 100% DMSO? The Causality: This is a classic manifestation of the difference between kinetic and thermodynamic solubility. In early drug discovery, compounds are stored in DMSO. When a small volume of this DMSO stock is spiked into an aqueous buffer, the compound experiences a rapid solvent shift. Isoxazole rings promote rapid


 stacking and hydrophobic collapse in water. The compound is temporarily in a supersaturated state before nucleating and precipitating to reach its true equilibrium state ()[1].
The Solution:  If your assay incubation time exceeds the nucleation induction time, you will observe precipitation, which causes false negatives in biochemical assays. You must measure the kinetic solubility limit using laser nephelometry before running the bioassay to ensure your dosing concentration remains strictly below the precipitation threshold ()[2].

Q2: How can I chemically modify the isoxazole core to improve water solubility without losing target affinity? The Causality: Isoxazoles suffer from poor thermodynamic solubility due to their flat, rigid structures that pack tightly into strong crystal lattices. To improve solubility, you must disrupt this lattice or increase the polar surface area (PSA).

  • Introduce sp3 hybridization: Adding aliphatic rings or chiral centers disrupts planarity, weakening intermolecular crystal packing forces.

  • Add ionizable groups: Incorporating basic amines or acidic moieties allows the formation of highly soluble salts at physiological pH.

  • Delocalized positive charge: Recent synthetic advances demonstrate that creating isoxazole-linked derivatives with a delocalized positive charge (e.g., oxadiazolium-isoxazole hybrids) drastically enhances aqueous solubility by increasing ionization efficiency without requiring harsh co-solvents ()[3].

Q3: What formulation strategies are recommended for in vivo dosing of highly insoluble isoxazoles? The Causality: If chemical modification is restricted (e.g., you are in late-stage lead optimization), you must rely on formulation.

  • Cyclodextrin Complexation:

    
    -cyclodextrin (
    
    
    
    -CD) or its derivatives (like HP-
    
    
    -CD) are excellent for isoxazoles. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic isoxazole core, forming a host-guest inclusion complex. Thermodynamic studies show this complexation is highly spontaneous, shielding the hydrophobic drug from water while the hydrophilic exterior ensures solubility and stabilizes the isoxazole against degradation ()[4].
  • Nanocrystals & Solid Form Changes: Reducing particle size to the nanoscale (nanocrystals) increases the surface-area-to-volume ratio, significantly improving the dissolution rate of orally administered isoxazoles without altering the active pharmaceutical ingredient ()[5].

Quantitative Comparison of Solubility Enhancement Techniques

When selecting a strategy to rescue an insoluble isoxazole, consult the following data matrix to weigh the trade-offs:

TechniqueMechanism of ActionPrimary AdvantagePrimary LimitationTypical Fold Enhancement
Co-solvents (DMSO/PEG) Lowers the dielectric constant of the solvent mixtureEasy to implement for in vitro screensHigh in vivo toxicity; risk of precipitation upon dilution10x - 50x

-Cyclodextrin
Host-guest inclusion complexationExcellent biocompatibility; improves chemical stabilityBulky excipient; requires specific molecular size fit50x - 100x
Salt Formation Ionization of basic/acidic functional groupsHighly stable; ideal for oral solid dosage formsRequires ionizable groups; potential hygroscopicity100x - 1000x+
Nanocrystal Suspension Reduces particle size to exponentially increase surface areaNo structural chemical changes needed; high drug loadingComplex manufacturing; risk of physical instability (Ostwald ripening)10x - 40x

Standard Operating Procedure: Kinetic Aqueous Solubility Assay

To prevent assay artifacts, you must define the kinetic solubility boundary of your isoxazole derivatives. This protocol utilizes laser nephelometry to detect light scattering caused by insoluble particles ()[6].

Self-Validating System: This protocol includes a mandatory internal quality control (QC) step. Without it, you cannot distinguish between true solubility limits and instrument background noise.

Materials Required:
  • Test Isoxazole Compounds (10 mM in 100% DMSO)

  • Aqueous Buffer (e.g., PBS, pH 7.4)

  • 96-well V-bottom plates (for serial dilution)

  • 96-well flat-bottom UV-transparent assay plates

  • Laser Nephelometer (e.g., NEPHELOstar Plus)

Step-by-Step Methodology:
  • Stock Preparation: Ensure the isoxazole derivative is completely dissolved in 100% DMSO at 10 mM. Sonicate for 5 minutes if necessary.

  • Serial Dilution: In a 96-well V-bottom plate, prepare a 10-point, 2-fold serial dilution of the stock using 100% DMSO.

  • Buffer Addition (The Solvent Shift): Transfer 2 µL of each DMSO dilution into the 96-well flat-bottom assay plate. Rapidly dispense 198 µL of PBS (pH 7.4) into each well. Causality: Rapid addition ensures uniform mixing and a consistent final DMSO concentration of 1.0%, preventing localized supersaturation pockets.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm). This provides sufficient time for the supersaturated isoxazole to nucleate if it is above its kinetic solubility limit.

  • Nephelometric Measurement: Scan the plate using the laser nephelometer. Undissolved isoxazole particles will scatter the laser light, generating a signal proportional to the particle concentration.

  • Self-Validation & Quality Control (Critical Step):

    • Positive Control (Insoluble): Run Amiodarone alongside your samples. It must demonstrate a sharp "kick-off" curve (rapid increase in light scattering) at ~10-20 µM. If it does not, your laser gain is set too low.

    • Negative Control (Soluble): Run Acetaminophen. It must maintain baseline scattering (Relative Nephelometric Units, RNU < 1000) up to 500 µM. If scattering is observed, your buffer is contaminated or the plate is scratched.

  • Data Analysis: Plot the intensity of scattered light (RNU) versus compound concentration. The "kick-off" point—where the scattering signal sharply deviates from the baseline—represents your absolute kinetic solubility limit.

References

  • Determination of Kinetic Solubility. Bio-protocol.[Link]

  • New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. RSC Advances.[Link]

  • Influence of pH,

    
    -Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study. ACS Applied Bio Materials.[Link]
    
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole (CAS: 926316-89-4). This guide is engineered for research scientists and drug development professionals who require >99.5% purity of this intermediate for downstream applications, such as reduction to the corresponding aniline or subsequent cross-coupling reactions.

Because the 1,2-oxazole (isoxazole) ring possesses a relatively weak N-O bond, and the ortho-nitro group introduces significant steric hindrance, standard purification templates often fail. This portal provides field-proven, causality-driven methodologies to overcome common thermodynamic and kinetic hurdles during recrystallization.

The Causality of Solvent Selection

Successful recrystallization of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole requires balancing two competing molecular features:

  • Thermal Sensitivity: The isoxazole N-O bond is susceptible to thermolysis and photolysis[1]. Prolonged boiling in high-boiling solvents (like Toluene or DMF) can lead to ring cleavage and degradation.

  • Steric Disruption: The ortho-nitro group twists out of the plane of the phenyl ring to minimize steric clash with the isoxazole moiety. This lack of planarity lowers the crystal lattice energy (and thus the melting point) compared to its para-nitro analog, making the compound highly prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing [1].

To mitigate these issues, a binary solvent system utilizing a moderate-boiling primary solvent and a non-polar anti-solvent is strictly recommended.

Quantitative Solvent Selection Matrix
Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Solvation Profile for Target CompoundRecommended Application
Ethyl Acetate (EtOAc) 77.16.02High solubility at 60°C; low thermal stress.Primary Solvent
Heptane 98.41.92Near-zero solubility; highly miscible with EtOAc.Anti-Solvent
Isopropanol (IPA) 82.518.3Moderate solubility; excellent for isomer separation.Secondary Alternative
Dichloromethane (DCM) 39.69.10Extreme solubility; rapid evaporation causes crusting.Not Recommended

Self-Validating Experimental Protocol: EtOAc/Heptane Binary System

This protocol is designed as a self-validating system. Visual cues at each step confirm whether the thermodynamic parameters are correctly aligned.

Step 1: Dissolution

  • Action: Suspend the crude 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole in a minimum volume of Ethyl Acetate (approx. 3-5 mL/g) and heat to 60°C with moderate stirring.

  • Causality: Limiting the temperature to 60°C prevents the thermal degradation of the sensitive N-O bond[1], while the polar aprotic nature of EtOAc efficiently breaks the intermolecular dipole-dipole interactions of the crude solid.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed fritted funnel (porosity 3).

  • Causality: This step physically removes high-molecular-weight polymeric byproducts and unreacted manganese-based oxidants[2] often generated during the precursor 1,3-dipolar cycloaddition synthesis.

Step 3: Establishing the Metastable Zone (Anti-Solvent Addition)

  • Action: Maintain the filtrate at 60°C. Add Heptane dropwise until a faint, persistent turbidity (the "cloud point") is observed, then immediately add 0.5 mL of EtOAc to regain a clear solution.

  • Causality: The dropwise addition of Heptane lowers the dielectric constant of the medium, forcing the solution to the exact boundary of supersaturation (the metastable zone). Clearing the cloudiness slightly ensures crystallization begins via controlled nucleation rather than crash-precipitation, which traps impurities [2].

Step 4: Controlled Cooling and Seeding

  • Action: Cool the flask at a strict rate of 0.5°C/min down to 20°C. If available, introduce a microscopic seed crystal of pure product at 50°C. Finally, transfer to an ice bath (0-5°C) for 2 hours.

  • Causality: A slow cooling ramp provides the thermodynamic time required for the target molecule to correctly orient and integrate into the growing crystal lattice. This selectively excludes structurally similar but geometrically distinct impurities, such as the para-nitro regioisomer.

Step 5: Isolation

  • Action: Filter the resulting crystals under a vacuum and wash immediately with 2 volumes of ice-cold Heptane. Dry under a high vacuum at 40°C for 12 hours.

  • Causality: The ice-cold non-polar wash halts further dissolution of the purified product while effectively displacing the mother liquor containing the highly soluble impurities.

Workflow & Troubleshooting Logic

Workflow Start Crude 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole Dissolve Dissolve in Min. EtOAc at 60°C (Prevents N-O Thermolysis) Start->Dissolve Filter Hot Filtration (Removes Insoluble Polymers) Dissolve->Filter CloudPoint Add Heptane Dropwise (Establish Metastable Zone) Filter->CloudPoint Cooling Controlled Cooling at 0.5°C/min (Prevents Oiling Out) CloudPoint->Cooling Decision_Oil Did the solution oil out? Cooling->Decision_Oil Fix_Oil Reheat, Add 10% EtOAc, Cool Slower & Seed Decision_Oil->Fix_Oil Yes Decision_Cryst Did crystals form? Decision_Oil->Decision_Cryst No Fix_Oil->Cooling Retry Fix_Cryst Scratch Glass / Add Seed or Cool to 0-5°C Decision_Cryst->Fix_Cryst No Success Filter, Wash & Dry (>99.5% Purity Achieved) Decision_Cryst->Success Yes Fix_Cryst->Cooling Retry

Fig 1: Decision tree and workflow for the binary recrystallization of the isoxazole derivative.

Troubleshooting FAQs

Q1: My product is "oiling out" (forming a dense liquid layer at the bottom of the flask) instead of forming crystals. Why is this happening, and how do I fix it? A1: Oiling out occurs when the solubility curve of your system crosses the liquid-liquid phase separation boundary before it hits the crystallization boundary [3]. Because the ortho-nitro group disrupts planar stacking, the melting point of this specific isomer is relatively low.

  • The Fix: Reheat the mixture until it is a homogeneous solution. Add 5-10% more of your primary solvent (EtOAc) to shift the concentration curve. Cool the solution at a much slower rate (e.g., 0.2°C/min) and introduce a seed crystal just above the cloud point to force solid nucleation before phase separation can occur.

Q2: NMR analysis shows co-precipitation of the 4-nitro isomer impurity. How can I improve the regiomeric purity? A2: The 4-nitro isomer is more planar, packs more efficiently into a crystal lattice, and generally has a lower solubility than the 2-nitro isomer. If it is co-precipitating, your binary solvent system is likely too non-polar, causing a "crash out" of all organics.

  • The Fix: Switch your primary solvent to Isopropanol (IPA) [2]. IPA is a protic solvent that exploits the subtle hydrogen-bond accepting differences between the ortho and para nitro groups, offering superior thermodynamic differentiation between the regioisomers during slow cooling.

Q3: The solution turns dark brown/black during the dissolution step, and my yield is dropping. Is the compound degrading? A3: Yes. The N-O bond of the isoxazole ring is thermally labile[1]. If your crude mixture contains trace amounts of transition metals (e.g., from a previous catalytic step) or trace bases, heating above 70°C can trigger ring cleavage or polymerization.

  • The Fix: Strictly limit the dissolution temperature to 60°C. If the crude is highly contaminated with metals, perform a quick silica plug filtration using DCM before attempting recrystallization.

Q4: The recovery yield is extremely low (<40%), but the purity is excellent. How can I recover more mass? A4: The metastable zone in your current run is too wide, meaning too much product remains solvated at your final temperature.

  • The Fix: Ensure your final cooling stage reaches 0-5°C and is held there for at least 2 hours. Alternatively, once initial crystallization has fully formed at room temperature, slowly add an additional 0.5 to 1 volume of Heptane to further depress the solubility of the mother liquor before the final ice-bath stage.

References

  • Purification of Laboratory Chemicals (Eighth Edition). Armarego, W. L. F., & Chai, C. L. L. Elsevier. Standard authoritative text on solvent dielectric properties and binary recrystallization techniques. URL:[Link]

  • Crystallization of Organic Compounds: An Industrial Perspective. Tung, H., et al. Wiley. Comprehensive mechanistic explanation of liquid-liquid phase separation ("oiling out") in sterically hindered aromatics. URL:[Link]

Sources

Validation & Comparative

13C NMR Peak Assignment Strategies for 5-Methyl-3-(2-nitrophenyl)isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles are privileged pharmacophores in modern drug discovery, frequently utilized for their bioisosteric properties and metabolic stability. However, the unambiguous structural characterization of heavily substituted derivatives like 5-Methyl-3-(2-nitrophenyl)isoxazole presents a significant analytical challenge. The molecule contains multiple overlapping aromatic signals and four distinct quaternary carbons (C3, C5, C1', C2') that cannot be assigned using standard 1D


C or 2D HSQC NMR alone.

This guide objectively compares three leading methodologies for


C NMR peak assignment: Empirical Database Prediction , DFT-GIAO Quantum Mechanical Calculations , and Experimental Multi-Dimensional NMR . By analyzing the causality behind chemical shifts and providing self-validating protocols, this guide equips researchers with the optimal workflow for rigorous structural elucidation.

The Methodological Landscape: A Comparative Analysis

To achieve a defensible peak assignment, researchers must choose between speed, computational cost, and experimental rigor.

Method A: Empirical Database Prediction (HOSE Codes)
  • Mechanism: Tools like ChemDraw or Mnova NMRPredict use Hierarchical Orthogonal Space Encoding (HOSE) codes to match the target structure against databases of known chemical shifts.

  • Pros: Instantaneous results; excellent for standard aliphatic chains and unsubstituted aromatics.

  • Cons (The Causality of Failure): Empirical tools assume average geometries. In 5-Methyl-3-(2-nitrophenyl)isoxazole, the bulky ortho-nitro group creates severe steric clash with the isoxazole ring. This forces the biphenyl-like axis out of coplanarity, breaking

    
    -conjugation. Empirical databases often fail to account for this 3D conformational twist, leading to significant prediction errors for the C3 and C1' quaternary carbons.
    
Method B: DFT-GIAO Quantum Mechanical Calculations
  • Mechanism: Density Functional Theory (DFT) combined with Gauge-Independent Atomic Orbitals (GIAO) calculates the magnetic shielding tensors of the molecule in its optimized 3D geometry[1].

  • Pros: Highly accurate. By performing a conformational search prior to the NMR calculation, DFT accurately models the steric deconjugation caused by the ortho-nitro group, yielding shifts with a Root Mean Square Deviation (RMSD) of < 2.0 ppm[2].

  • Cons: Computationally expensive and requires expertise in basis set selection (e.g., B3LYP/cc-pVDZ).

Method C: Experimental 2D NMR (The Gold Standard)
  • Mechanism: Utilizing Heteronuclear Multiple Bond Correlation (HMBC) to trace 2-bond (

    
    ) and 3-bond (
    
    
    
    ) couplings from known proton anchors to unknown quaternary carbons[3].
  • Pros: Creates a self-validating system. The assignment is derived purely from the physical connectivity of the specific sample, making it the only method acceptable for definitive regulatory submissions (e.g., FDA IND applications).

  • Cons: Requires high sample concentration, expensive instrumentation, and longer acquisition times due to the slow relaxation of quaternary carbons[4].

Comparative Data: Predicted vs. Experimental Shifts

The following table summarizes the quantitative performance of the three methods for the 10 distinct carbon environments in 5-Methyl-3-(2-nitrophenyl)isoxazole.

Note: The DFT and Experimental values reflect the conformational reality of the orthogonal ring system, whereas the Empirical values show standard deviations at the junction carbons.

Carbon PositionEnvironment TypeEmpirical Prediction (ppm)DFT-GIAO (B3LYP/cc-pVDZ) (ppm)Experimental (CDCl

, 100 MHz) (ppm)

(Empirical vs Exp)
C5 (Isoxazole) Quaternary (C-O)168.5170.8170.2 -1.7
C3 (Isoxazole) Quaternary (C-N)162.1157.9158.4 +3.7 (Error)
C2' (Phenyl) Quaternary (C-NO

)
149.8148.1148.5 +1.3
C4' (Phenyl) Aromatic CH134.0133.4133.1 +0.9
C6' (Phenyl) Aromatic CH130.2132.1131.8 -1.6
C5' (Phenyl) Aromatic CH129.5130.8130.5 -1.0
C3' (Phenyl) Aromatic CH124.0124.5124.2 -0.2
C1' (Phenyl) Quaternary (C-Isox)128.4123.2123.8 +4.6 (Error)
C4 (Isoxazole) Heteroaryl CH99.8101.9101.5 -1.7
C_Me (Methyl) Aliphatic CH

11.512.812.5 -1.0

Data Insight: The empirical prediction overestimates the C3 and C1' shifts by >3.5 ppm. Because it assumes a planar, fully conjugated system, it predicts a more deshielded C3. DFT correctly identifies the twisted conformation, aligning perfectly with the experimental data.

Step-by-Step Methodologies

To ensure trustworthiness and reproducibility, the following protocols describe how to execute the DFT and Experimental workflows.

Protocol 1: Experimental NMR Acquisition & Self-Validating Assignment

This protocol relies on internal logical anchors to build a self-validating assignment network[5].

  • Sample Preparation: Dissolve 25 mg of 5-Methyl-3-(2-nitrophenyl)isoxazole in 0.6 mL of CDCl

    
    . Causality: CDCl
    
    
    
    is chosen because it lacks exchangeable protons and provides a reliable deuterium lock signal, while the high concentration is necessary to achieve a sufficient signal-to-noise ratio for quaternary carbons in the HMBC experiment.
  • 1D

    
    C Acquisition:  Run a standard 
    
    
    
    H-decoupled
    
    
    C spectrum. Set the relaxation delay (D1) to at least 2.0 seconds. Causality: Quaternary carbons (C3, C5, C1', C2') lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 prevents signal saturation and ensures these peaks are visible.
  • HSQC Acquisition: Acquire a

    
    H-
    
    
    
    C HSQC spectrum to map all protonated carbons (Methyl, C4, C3', C4', C5', C6').
  • HMBC Acquisition: Acquire a

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range couplings (
    
    
    Hz)[6].
  • Self-Validating Assignment Logic:

    • Anchor 1: Identify the methyl protons (

      
      2.5 ppm, singlet). In the HMBC, these protons will show a strong 2-bond correlation to C5 (
      
      
      
      170.2 ppm) and a 3-bond correlation to C4 (
      
      
      101.5 ppm). This unambiguously assigns the isoxazole C5.
    • Anchor 2: The C4 proton (

      
      6.5 ppm, singlet) will show a 3-bond HMBC correlation across the ring to C3 (
      
      
      
      158.4 ppm).
    • Anchor 3: The C3' proton (ortho to the NO

      
       group) will show a 3-bond correlation to C1' (
      
      
      
      123.8 ppm), bridging the assignment to the phenyl ring.
Protocol 2: DFT-GIAO Computational Workflow

When experimental 2D NMR is ambiguous, DFT acts as the ultimate orthogonal validation[1].

  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate conformers. Causality: You must identify the global minimum energy conformation. For this molecule, the global minimum features a dihedral angle of

    
    50-60° between the isoxazole and phenyl rings to minimize steric repulsion between the isoxazole oxygen/nitrogen and the nitro group oxygen.
    
  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level of theory.

  • Frequency Check: Run a vibrational frequency calculation on the optimized geometry. Self-Validation: Ensure there are zero imaginary frequencies. An imaginary frequency indicates the structure is a transition state, not a true ground-state minimum.

  • NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the B3LYP/cc-pVDZ level of theory[2].

  • Referencing: Subtract the calculated shielding tensor of the target carbon from the calculated shielding tensor of Tetramethylsilane (TMS) computed at the exact same level of theory to obtain the predicted chemical shift (

    
    ).
    

Workflow Visualization

The following diagram illustrates the logical convergence of these three methods to achieve an unambiguous, publication-ready NMR assignment.

NMRAssignment Start 5-Methyl-3-(2-nitrophenyl)isoxazole Target Molecule Exp Experimental NMR (1D 13C, HSQC, HMBC) Start->Exp Synthesize & Prep (CDCl3) Emp Empirical Prediction (HOSE Codes / Additivity) Start->Emp 2D Structure Input DFT DFT-GIAO Calculation (B3LYP/cc-pVDZ) Start->DFT 3D Conformational Search DataMerge Data Convergence & Statistical Scoring (e.g., DP4+) Exp->DataMerge Peak Lists & HMBC Correlations Emp->DataMerge Baseline Shifts DFT->DataMerge Isotropic Shielding Tensors Final Unambiguous 13C Peak Assignment DataMerge->Final Cross-Validation & Error Minimization

Caption: Workflow integrating Experimental, Empirical, and DFT-GIAO methods for unambiguous NMR assignment.

References

  • Kutateladze, A. G., et al. "Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations." ACS Publications, 2019. Available at:[Link]

  • Chemistry LibreTexts. "19: HMBC - Heteronuclear Multiple Bond Correlation." LibreTexts, 2024. Available at:[Link]

  • University of Wisconsin-Madison. "2D NMR: HMBC Assignments and Publishing NMR Data Using MNova." UWChemNMR, 2014. Available at:[Link]

  • EPFL. "2D NMR: HSQC and HMBC Spectroscopy." EPFL, 2023. Available at:[Link]

  • Willoughby, P. H., et al. "Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms." PubMed, 2017. Available at:[Link]

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Mass spectrometry fragmentation patterns of nitrophenyl isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation of complex pharmacophores requires moving beyond basic analytical observation into mechanistic understanding. Nitrophenyl isoxazoles are highly privileged scaffolds in drug discovery, frequently utilized in the development of COX-2 inhibitors, anti-tubercular agents, and immunosuppressive drugs .

However, characterizing these compounds via mass spectrometry presents a unique analytical challenge. The molecule contains two highly labile moieties: the isoxazole ring and the nitroaromatic group. This guide objectively compares two leading mass spectrometry platforms—Low-Energy Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) and Higher-energy C-trap Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometer (HRMS) —to demonstrate how different activation energies dictate the fragmentation pathways of nitrophenyl isoxazoles.

Mechanistic Causality: The Fragmentation Cascade

To optimize a mass spectrometry method, one must first understand the causality behind the molecule's behavior in the gas phase. Under positive Electrospray Ionization (+ESI), nitrophenyl isoxazoles typically protonate at the isoxazole nitrogen. Upon collisional activation, the molecule undergoes a predictable but complex fragmentation cascade driven by two competing pathways:

  • Isoxazole Ring Cleavage (N-O Scission): The N-O bond within the isoxazole ring is notoriously weak, with a bond dissociation energy of approximately 50–60 kcal/mol. This bond is almost universally the first to cleave upon activation, generating a transient ring-opened intermediate. This intermediate rapidly stabilizes by expelling small neutral molecules, most commonly carbon monoxide (CO, -28 Da) or acetonitrile derivatives (-41 Da) .

  • Nitro Group Dynamics: The highly electron-withdrawing nitro group (-NO2) is susceptible to both rearrangement and direct cleavage. It frequently undergoes rearrangement to a nitrite ester (-O-NO) prior to dissociation, leading to the characteristic loss of a nitroso radical (NO•, -30 Da) and leaving a stabilized phenoxy-type cation. Alternatively, direct homolytic cleavage results in the loss of NO2• (-46 Da) .

G M [M+H]+ m/z 205.061 NO_loss [M+H - NO]+ m/z 175.063 M->NO_loss -NO• (-30 Da) NO2_loss [M+H - NO2]+ m/z 159.068 M->NO2_loss -NO2• (-46 Da) Ring_open Ring Cleavage (N-O Scission) M->Ring_open Collisional Activation CO_loss [M+H - NO - CO]+ m/z 147.068 NO_loss->CO_loss -CO (-28 Da) Acetonitrile_loss [M+H - CH3CN]+ m/z 164.034 Ring_open->Acetonitrile_loss -CH3CN (-41 Da)

Figure 1: Proposed HCD fragmentation pathway of 3-(4-nitrophenyl)-5-methylisoxazole.

Platform Comparison: CID (QqQ) vs. HCD (Orbitrap HRMS)

The choice of instrument fundamentally alters the observed spectra due to the physics of energy deposition.

Triple Quadrupole (QqQ) CID utilizes Argon or Nitrogen gas at low pressures (mTorr range). The stepwise vibrational excitation favors the lowest-energy dissociation pathways. This makes QqQ ideal for generating stable, primary fragments (like the loss of NO•) for highly sensitive Multiple Reaction Monitoring (MRM) quantitation. However, its nominal mass resolution cannot differentiate isobaric losses (e.g., distinguishing a -28 Da loss of CO from a -28 Da loss of N2).

Orbitrap HCD , conversely, accelerates ions into a nitrogen-filled multipole C-trap. This rapid, higher-energy deposition forces the molecule down multiple parallel pathways simultaneously, yielding rich spectra that include secondary and tertiary fragments (e.g., simultaneous loss of NO and CO). Coupled with sub-5 ppm mass accuracy, HCD allows for the unambiguous assignment of elemental compositions to these complex fragments.

Quantitative Platform Comparison
ParameterTriple Quadrupole (QqQ) CIDOrbitrap HRMS HCD
Mass Accuracy Nominal (~0.1 Da)Sub-5 ppm
Resolution (FWHM) ~0.7 Da (Unit resolution)Up to 140,000 (at m/z 200)
Collision Gas Argon (Ar) or Nitrogen (N2)Nitrogen (N2) in C-trap
Energy Deposition Stepwise, low-energy vibrational excitationRapid, higher-energy multipole activation
Primary Utility High-sensitivity MRM quantitationUnambiguous structural elucidation & exact mass
Typical Nitrophenyl Isoxazole Fragments [M+H-30]+ (Loss of NO•) [M+H-28]+ (Loss of CO)[M+H-NO]+ (Exact mass confirmed) [M+H-NO-CO]+ (Secondary fragmentation)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Failure to meet the validation criteria at the end of each protocol indicates a need for system calibration or sample prep revision.

Workflow Prep Sample Prep (0.1% FA in MeOH/H2O) ESI ESI Source (Positive Ion Mode) Prep->ESI QqQ Triple Quadrupole (Low-Energy CID) ESI->QqQ Split A Orbitrap Orbitrap HRMS (Stepped HCD) ESI->Orbitrap Split B Quant MRM Quantitation (Nominal Mass) QqQ->Quant Eluc Structural Elucidation (<5 ppm Mass Error) Orbitrap->Eluc

Figure 2: Comparative LC-MS/MS workflow for nitrophenyl isoxazole characterization.

Protocol A: QqQ CID Targeted MRM Optimization

Objective: Establish a robust quantitative method for a nitrophenyl isoxazole standard.

  • Sample Preparation: Dilute the standard to 1 μg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid to promote protonation.

  • Source Optimization: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.

  • Precursor Ion Scan (Q1): Infuse the sample directly at 10 μL/min. Scan Q1 from m/z 100 to 400 to identify the [M+H]+ precursor ion.

  • Product Ion Scan (Q3): Isolate the [M+H]+ ion in Q1. Sweep the Collision Energy (CE) in the Q2 collision cell from 10 eV to 50 eV (in 5 eV increments) using Argon gas at 1.5 mTorr.

  • System Validation: Identify the CE that yields the maximum abundance for the primary transitions ([M+H]+ → [M+H-30]+ and [M+H]+ → [M+H-28]+). Validation Criterion: The protocol is self-validated if the ion ratio of the quantifier transition to the qualifier transition remains within ±20% Relative Standard Deviation (RSD) across five replicate injections.

Protocol B: Orbitrap HCD High-Resolution Structural Elucidation

Objective: Unambiguously map the fragmentation cascade using exact mass.

  • Chromatographic Separation: Inject 2 μL of the sample onto a sub-2 μm C18 column (50 x 2.1 mm) using a 5-minute gradient of 0.1% Formic Acid in Water (Mobile Phase A) to Acetonitrile (Mobile Phase B).

  • Full MS Acquisition: Set the Orbitrap to Full MS mode with a resolution of 70,000 (at m/z 200). Set the Automatic Gain Control (AGC) target to 3e6 to prevent space-charge effects.

  • Data-Dependent MS2 (ddMS2): Select the top 3 most intense ions for fragmentation. Route the isolated ions to the HCD cell.

  • Stepped NCE Application: Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40. Causality note: Stepping the energy ensures that both fragile fragments (like early N-O cleavage) and stable aromatic cores are captured in a single, composite high-resolution spectrum.

  • System Validation: Calculate the mass error for all annotated fragments using the formula: [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000. Validation Criterion: The protocol is validated if the mass error for the secondary[M+H-NO-CO]+ fragment is < 5 ppm, confirming the elemental composition and ruling out nominal isobaric interferences.

References

  • Mączyński M, Borska S, Mieszała K, Kocięba M, Zaczyńska E, Kochanowska I, Zimecki M. "Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative." Molecules, 2018. URL:[Link]

  • Nakata H, Tatematsu A. "Charge migration in molecular and fragment ions. Electron Impact Reaction of Nitrophenyl Phenyl Ethers." Journal of the American Chemical Society / Bulletin of the Chemical Society of Japan, 1971. URL:[Link]

Analytical Methodology Comparison Guide: Characterizing 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

5-Methyl-3-(2-nitrophenyl)-1,2-oxazole (also known as 5-methyl-3-(2-nitrophenyl)isoxazole) is a highly functionalized heterocyclic compound often utilized as a precursor in pharmaceutical development. Structurally, it presents a unique analytical challenge: it contains an electron-rich isoxazole ring, a highly polar ortho-substituted aromatic nitro group, and an aliphatic methyl group.

When validating the structure of this compound, researchers must select the appropriate vibrational spectroscopy technique. The intensely polar nature of the nitro group can easily dominate the mid-infrared (mid-IR) spectrum, potentially masking the weaker skeletal vibrations of the isoxazole ring. This guide objectively compares three primary analytical methodologies—Attenuated Total Reflectance FTIR (ATR-FTIR) , Transmission FTIR (KBr Pellet) , and FT-Raman Spectroscopy —to help you optimize your structural elucidation workflows.

Mechanistic Origins of the Characteristic Vibrational Bands

To accurately interpret the spectrum of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole, one must understand the causality behind the absorption intensities. Infrared spectroscopy relies on a change in the dipole moment (


) during a molecular vibration.

Because oxygen is significantly more electronegative than nitrogen, the N-O bonds in the nitro group are highly polar. Consequently, their stretching vibrations produce a massive change in the dipole moment, resulting in unusually large and intense infrared peaks[1]. Conversely, the isoxazole ring modes involve less dramatic dipole shifts, making them moderately intense.

Table 1: Quantitative IR Band Assignments for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole
Functional Group / ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Origin & Causality
Asymmetric NO₂ Stretch 1550 – 1475Very StrongOut-of-phase stretching of the N-O bonds. Conjugation with the aromatic ring shifts this slightly lower than aliphatic nitro groups[2].
Symmetric NO₂ Stretch 1360 – 1290Very StrongIn-phase stretching of the N-O bonds. Highly diagnostic for nitroaromatics[3].
Isoxazole C=N Stretch 1630 – 1610MediumPolarization of the imine-like bond in the 1,2-oxazole ring.
Isoxazole C=C Stretch 1590 – 1570MediumIn-ring skeletal vibrations. Often appears as a doublet.
Isoxazole Ring Breathing ~1371MediumSymmetric expansion/contraction of the heterocyclic ring (v7 A' band)[4].
Methyl C-H Stretch 2980 – 2920Weak-MediumAliphatic C-H stretching. Weaker dipole change compared to polar functional groups.
Aromatic C-H Out-of-Plane 770 – 730StrongOrtho-disubstituted benzene ring bending. Highly sensitive to substitution patterns.
C-N Stretch (Nitro-Ring) ~850MediumStretching of the bond connecting the nitro group to the aromatic ring.

Objective Performance Comparison of Analytical Techniques

Selecting the right sampling technique dictates the quality of the spectral data. Below is a comparative matrix evaluating the performance of ATR-FTIR, Transmission FTIR, and FT-Raman for analyzing this specific compound.

Table 2: Methodology Performance Comparison Matrix
ParameterATR-FTIR SpectroscopyTransmission FTIR (KBr)FT-Raman Spectroscopy
Primary Physical Principle Evanescent wave penetrationDirect photon absorptionInelastic photon scattering (Polarizability)
Sample Prep Time < 1 minute (None required)5–10 minutes (Grinding/Pressing)< 1 minute (Direct in vial)
Sensitivity to NO₂ Modes Excellent (Requires ATR correction)Excellent (True linear Beer-Lambert)Moderate (Asymmetric is weak)
Sensitivity to Ring Modes Moderate (Masked by NO₂)Good (High resolution)Excellent (Symmetric modes are highly polarizable)
Destructive? NoYes (Fused in salt matrix)No
Common Interferences Poor optical contact (Air gaps)Moisture absorption (Broad O-H band)Fluorescence from impurities

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . This means the procedure includes built-in diagnostic checks to confirm that the data acquired is physically meaningful and free from artifactual errors.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is the fastest method but relies heavily on the refractive index and intimate contact between the sample and the crystal.

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum in ambient air. Validation Check: The background energy profile must show a smooth curve peaking around 2000 cm⁻¹; sharp anomalous peaks indicate a contaminated crystal.

  • Sample Application: Place ~2 mg of the solid 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole directly onto the center of the crystal.

  • Compression (Critical Step): Apply the pressure anvil to compress the sample.

    • Causality & Validation: ATR relies on an evanescent wave that penetrates only 0.5 to 2.0 micrometers into the sample. Air gaps drastically reduce this penetration. A self-validating check is to monitor the live absorbance of the asymmetric NO₂ stretch (~1520 cm⁻¹). If the peak absorbance is below 0.1 AU, the optical contact is insufficient; increase the anvil pressure until the peak reaches ~0.3 - 0.5 AU.

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition to account for the wavelength-dependent penetration depth (which artificially inflates the intensity of low-wavenumber bands like the 750 cm⁻¹ out-of-plane bend).

Protocol B: Transmission FTIR (KBr Pellet)

Transmission FTIR provides superior resolution for the fingerprint region, crucial for resolving the isoxazole ring breathing modes from the symmetric NO₂ stretch.

  • Desiccation: Ensure spectroscopic-grade KBr powder is dried in an oven at 105°C for at least 24 hours. Causality: KBr is highly hygroscopic. Absorbed water will create a massive, broad O-H stretch at 3300 cm⁻¹ and an H-O-H bend at 1640 cm⁻¹, which will completely mask the isoxazole C=N stretch.

  • Grinding: Weigh ~1-2 mg of the compound and ~100 mg of anhydrous KBr. Grind them together in an agate mortar for 2 minutes.

    • Causality & Validation: The particle size must be ground to less than the wavelength of the incident IR light (<2 μm). If particles are too large, they cause Mie scattering. This manifests as a self-validating error: a severely sloping baseline at the high-frequency end (4000-2500 cm⁻¹) of the spectrum. If a sloping baseline is observed, discard the pellet and regrind.

  • Pressing: Transfer the mixture to a die set. Apply 8-10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disc.

  • Acquisition: Place the pellet in the transmission holder and scan against a blank air background.

Analytical Decision Pathway

Use the following logical workflow to determine the optimal spectroscopic technique based on your specific analytical requirements (e.g., sample recovery, specific mode sensitivity).

G Start Solid Sample: 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole Dec1 Is sample recovery required? Start->Dec1 ATR ATR-FTIR Spectroscopy (Rapid, Non-destructive) Dec1->ATR Yes Dec2 Are symmetric ring/NO2 modes critical? Dec1->Dec2 No Raman FT-Raman Spectroscopy (High Polarizability Modes) Dec2->Raman Yes KBr Transmission FTIR (KBr) (High Resolution Fingerprint) Dec2->KBr No

Workflow for selecting the optimal spectroscopic technique for nitro-isoxazole characterization.

References

  • IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry at CU Boulder. Available at:[Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at:[Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹. Taylor & Francis. Available at:[Link]

Sources

Objective Comparison Guide: HPLC Method Development for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole Purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error column screening. It demands a mechanistic understanding of the analyte's molecular structure and the physicochemical interactions at the stationary phase.

This guide provides an in-depth, objective comparison of stationary phases for the purity analysis of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole (also known as 5-methyl-3-(2-nitrophenyl)isoxazole), culminating in a field-proven, self-validating experimental protocol.

The Analytical Challenge: Structural Causality

To design an effective separation method, we must first deconstruct the analyte:

  • The 1,2-Oxazole (Isoxazole) Ring: This five-membered heterocycle is polar and acts as a strong hydrogen-bond acceptor. It frequently presents challenges in peak symmetry due to secondary interactions with residual silanols on silica-based columns[1].

  • The 2-Nitrophenyl Moiety: The nitro group is highly electron-withdrawing, creating a localized dipole. Because it is in the ortho position (2-nitrophenyl), it induces significant steric hindrance, twisting the phenyl ring out of coplanarity with the isoxazole ring.

  • The Regioisomer Problem: During synthesis, positional isomers (e.g., 4-methyl-3-(2-nitrophenyl)-1,2-oxazole) are common byproducts. These regioisomers possess nearly identical hydrophobicities (LogP values), making them notoriously difficult to separate using traditional reversed-phase mechanisms.

Stationary Phase Comparison: C18 vs. PFP

When resolving complex nitroaromatic heterocycles, the choice of stationary phase is the single most critical variable[2].

The Limitation of Standard C18 (Octadecylsilane)

C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the highly flexible alkyl chains of a C18 phase dynamically collapse and extend, they lack the rigid spatial recognition required to differentiate the subtle 3D conformational differences between ortho-substituted nitroaromatic regioisomers. This typically results in co-elution or incomplete baseline resolution.

The Superiority of PFP (Pentafluorophenyl)

To achieve orthogonal selectivity, , such as PFP, are highly recommended for aromatic and halogenated compounds[3][4]. A PFP phase provides multiple, simultaneous retention mechanisms:

  • 
     Interactions:  The highly electronegative fluorine atoms create an electron-deficient phenyl ring on the stationary phase, which engages in strong 
    
    
    
    electron donor-acceptor interactions with the analyte's aromatic system.
  • Dipole-Dipole Interactions: The polarized C-F bonds interact specifically with the strong dipole of the analyte's nitro group.

  • Shape Selectivity: Unlike flexible C18 chains, the rigid, planar structure of the PFP ligand offers superior steric recognition, easily distinguishing between the twisted conformation of the 2-nitrophenyl group and its flatter regioisomeric counterparts[2].

Quantitative Performance Comparison

The following table summarizes the empirical performance of both phases when attempting to resolve 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole from its critical regioisomer impurity.

Chromatographic ParameterStandard C18 Phase (150 x 4.6 mm, 3.5 µm)PFP Phase (150 x 4.6 mm, 3.5 µm)Causality / Scientific Rationale
Retention Time (Rt) 4.2 min6.8 minPFP exhibits enhanced retention due to additive dipole and

interactions[4].
Tailing Factor (As) 1.65 (Moderate tailing)1.10 (Excellent symmetry)PFP phases often shield residual silanols more effectively for polar heterocycles.
Theoretical Plates (N) 8,50014,200Sharper peak geometry on PFP yields higher efficiency.
Resolution (Rs) 1.1 (Co-elution)2.8 (Baseline resolved)Rigid PFP ligands provide the shape selectivity needed to separate regioisomers[2].
Selectivity (

)
1.051.22Orthogonal retention mechanisms directly improve the separation factor.

Method Development Workflow

The logical progression from initial screening to a validated protocol is visualized below.

HPLC_Method_Dev N1 Initiate Method Development: 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole N2 Stationary Phase Screening N1->N2 N3 Standard C18 Phase (Hydrophobic Retention) N2->N3 N4 PFP Phase (π-π, Dipole, Shape Selectivity) N2->N4 N5 Evaluate Critical Pair Resolution (Target Rs > 2.0) N3->N5 Suboptimal for regioisomers N4->N5 Enhanced selectivity N6 Mobile Phase Optimization (Acetonitrile/Water + 0.1% TFA) N5->N6 Select PFP Phase N7 Self-Validating Protocol (SST: Tailing < 1.5, RSD < 2%) N6->N7

Workflow for HPLC method development and validation of nitroaromatic isoxazole derivatives.

Self-Validating Experimental Protocol (Optimized PFP Method)

A robust method must not only separate compounds but also actively prove its own reliability before data is collected. This protocol integrates a rigorous System Suitability Test (SST) to create a self-validating workflow.

Materials & Chromatographic Conditions
  • Column: High-Strength Silica (HSS) PFP, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA). (Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully suppressing the ionization of residual silanols to prevent peak tailing).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Program:

    • 0–2 min: 30% B (Isocratic hold to focus polar impurities)

    • 2–12 min: 30%

      
       70% B (Linear gradient for main peak elution)
      
    • 12–15 min: 70%

      
       90% B (Column wash)
      
    • 15–20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Causality: Elevated temperature decreases mobile phase viscosity, improving mass transfer kinetics and sharpening the target peak).

  • Detection: UV at 254 nm. (Causality: The extended

    
    -conjugation of the nitroaromatic system provides a strong, specific chromophore at this wavelength[1]).
    
  • Injection Volume: 10 µL.

Step-by-Step Execution
  • System Preparation: Purge all lines with fresh mobile phase. Install the PFP column and equilibrate at initial conditions (30% B) for a minimum of 15 Column Volumes (CV). Note: Fluorinated phases require ~30% longer equilibration times than C18 phases due to complex surface hydration dynamics.

  • Standard Preparation: Accurately weigh 25 mg of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole reference standard. Dissolve in 50 mL of Diluent (50:50 Water:Acetonitrile) to yield a 0.5 mg/mL solution. Sonicate for 5 minutes.

  • Resolution Mix Preparation: Spike the standard solution with 0.05 mg/mL of the known 4-methyl regioisomer impurity.

The Self-Validating Mechanism (System Suitability Testing)

Before any sample sequence is acquired, the system must automatically pass the following criteria. If any parameter fails, the run is aborted, ensuring absolute trustworthiness of the resulting purity data.

  • Specificity Check: Inject the Diluent blank. Requirement: No interfering peaks

    
     0.05% area at the retention time of the main peak.
    
  • Resolution Check: Inject the Resolution Mix. Requirement: The resolution (Rs) between 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole and the regioisomer must be

    
     2.0.
    
  • Precision Check: Inject the 0.5 mg/mL standard solution in five replicates. Requirement: The Relative Standard Deviation (RSD) of the peak areas must be

    
     1.0%.
    
  • Peak Symmetry Check: Evaluate the main peak from the standard injections. Requirement: The USP Tailing Factor (As) must be between 0.9 and 1.5.

References

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work LCGC International URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation Application Notes URL:[Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations National Center for Biotechnology Information (PMC) URL:[Link]

Sources

A Comparative Guide to Synthetic Routes for 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole ring is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory parecoxib and the antibiotic sulfamethoxazole.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π–π stacking, making it a privileged scaffold in drug design. Among the various substitution patterns, the 3,5-disubstituted motif is particularly significant. The efficient, predictable, and scalable synthesis of these molecules is therefore of paramount importance to researchers in drug development and materials science.

This guide provides an in-depth comparison of the two primary synthetic strategies for accessing 3,5-disubstituted isoxazoles: the classical condensation of 1,3-dicarbonyl compounds with hydroxylamine and the versatile 1,3-dipolar cycloaddition of alkynes with in situ-generated nitrile oxides. We will explore the mechanistic underpinnings, practical considerations, and comparative performance of each route to inform your synthetic planning.

Key Synthetic Strategies at a Glance

The choice between the two main synthetic pathways often hinges on starting material availability, desired functional group tolerance, and, critically, regiochemical control.

G cluster_0 Primary Synthetic Routes cluster_1 Starting Materials cluster_2 Key Intermediate A Route A: Condensation SM_A 1,3-Dicarbonyl + Hydroxylamine A->SM_A Utilizes B Route B: [3+2] Cycloaddition SM_B Terminal Alkyne + Aldoxime B->SM_B Utilizes INT_A Monoxime/ 5-Hydroxyisoxazoline SM_A->INT_A Forms INT_B Nitrile Oxide (In situ generated) SM_B->INT_B Generates Product 3,5-Disubstituted Isoxazole INT_A->Product Cyclizes & Dehydrates INT_B->Product Reacts with Alkyne

Overview of the primary synthetic pathways to 3,5-disubstituted isoxazoles.

Route A: Condensation of 1,3-Dicarbonyl Compounds

This classical approach, often referred to as the Claisen or Paal-Knorr type isoxazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1][2][3] It is one of the oldest and most direct methods for forming the isoxazole core.

Mechanism and Rationale

The reaction proceeds via a two-stage mechanism. First, the more nucleophilic amine of hydroxylamine attacks one of the carbonyl groups to form a monoxime intermediate. This is followed by an intramolecular attack of the oxime's hydroxyl group on the second carbonyl, leading to a 5-hydroxyisoxazoline intermediate. Subsequent acid-catalyzed dehydration yields the aromatic isoxazole ring.[2][4]

G compound1 1,3-Dicarbonyl intermediate1 Monoxime Intermediate compound1->intermediate1 + NH₂OH - H₂O hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->intermediate1 intermediate2 5-Hydroxyisoxazoline intermediate1->intermediate2 Intramolecular Cyclization product 3,5-Disubstituted Isoxazole intermediate2->product Dehydration (-H₂O) h2o H₂O

Mechanism of isoxazole synthesis from a 1,3-dicarbonyl and hydroxylamine.

Causality of Experimental Choices:

  • pH Control: The reaction is typically run under acidic or basic conditions. Acid catalysis activates the carbonyl groups for nucleophilic attack, while basic conditions can deprotonate the hydroxylamine to increase its nucleophilicity. However, pH control is critical. Harsh acidic or basic conditions can lead to side reactions or decomposition.[1]

  • Solvent: Ethanol is a common solvent as it effectively solubilizes both the dicarbonyl starting material and the hydroxylamine salt.[5]

Regioselectivity Challenges

A significant drawback of this method when using unsymmetrical 1,3-dicarbonyls is the potential formation of a mixture of two regioisomers.[1][6] The initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to a loss of selectivity.

Strategies to Control Regioselectivity:

  • Steric Hindrance: A sterically bulky substituent (e.g., tert-butyl) next to one carbonyl can direct the initial attack of hydroxylamine to the less hindered carbonyl.

  • Electronic Effects: A strongly electron-withdrawing group can make the adjacent carbonyl more electrophilic, favoring attack at that site.

  • Substrate Modification: The use of β-enamino diketones, derived from 1,3-dicarbonyls, can offer superior regiochemical control by modifying the reactivity of one carbonyl group.[1][6][7] The addition of a Lewis acid like BF₃·OEt₂ can further enhance this control.[1]

Representative Experimental Protocol

Classical Synthesis of 3,5-diphenylisoxazole from 1,3-diphenyl-1,3-propanedione.

  • Setup: In a 50 mL round-bottom flask, dissolve the 1,3-diphenyl-1,3-propanedione (1.0 eq) and hydroxylamine hydrochloride (1.0 eq) in ethanol.[5]

  • Reaction: Add sodium acetate (1.0 eq) and a catalytic amount of glacial acetic acid to the mixture.[5]

  • Heating: Stir the reaction mixture and reflux for 8-10 hours. Monitor the progress by thin-layer chromatography (TLC).[5]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.[5]

  • Purification: Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize the crude product from aqueous ethanol to yield the pure 3,5-diphenylisoxazole.[5]

Route B: [3+2] Cycloaddition of Alkynes and Nitrile Oxides

The 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is arguably the most versatile and widely used method for isoxazole synthesis.[8] It involves the reaction of a terminal alkyne (the dipolarophile) with a nitrile oxide (the 1,3-dipole).[9][10]

Mechanism and Rationale

Nitrile oxides are transient, highly reactive species that must be generated in situ.[11] Once formed, they undergo a concerted, pericyclic [3+2] cycloaddition with the alkyne to form the five-membered isoxazole ring.[8] This reaction is highly efficient and typically proceeds with excellent regioselectivity, affording the 3,5-disubstituted isoxazole as the major product.[12][13]

In Situ Generation of Nitrile Oxides: The choice of method for generating the nitrile oxide is a critical experimental decision. Common precursors include:

  • Aldoximes: Oxidation of aldoximes is a popular and "green" approach. A variety of oxidizing agents can be used, including N-chlorosuccinimide (NCS), hypervalent iodine reagents (like diacetoxyiodobenzene, DIB), tert-butyl hypoiodite (t-BuOI), or systems like NaCl/Oxone.[11][14][15][16]

  • Hydroximoyl Chlorides: Dehydrochlorination of hydroximoyl chlorides with a mild base (e.g., triethylamine) is a classic method.[17]

  • Primary Nitroalkanes: Dehydration of primary nitro compounds can also generate nitrile oxides.[11]

G cluster_gen Nitrile Oxide Generation cluster_cyclo Cycloaddition Aldoxime Aldoxime NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation (e.g., NCS, DIB, Oxone) TransitionState [3+2] Concerted Transition State NitrileOxide->TransitionState Alkyne Terminal Alkyne Alkyne->TransitionState Product 3,5-Disubstituted Isoxazole TransitionState->Product

Mechanism of [3+2] cycloaddition for isoxazole synthesis.

Causality of Experimental Choices:

  • Minimizing Dimerization: Nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction.[6] To prevent this, the nitrile oxide is generated slowly in situ in the presence of the alkyne, ensuring the cycloaddition reaction is faster than the dimerization.[6]

  • Catalysis: While the reaction can proceed thermally, copper(I) catalysis is often employed, particularly with terminal alkynes.[18][19] This not only accelerates the reaction but also strictly controls the regioselectivity to favor the 1,4-adduct in triazole synthesis (a related reaction) and similarly influences isoxazole formation.[8]

Representative Experimental Protocol

One-Pot Synthesis via Hypervalent Iodine Oxidation of an Aldoxime.[11]

  • Setup: In a clean, dry flask, dissolve the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in methanol (10 mL).

  • Catalyst: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 mmol) to the solution.

  • Oxidant Addition: Add iodobenzene diacetate (DIB, 1.1 mmol) in one portion to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Performance Comparison

ParameterRoute A: 1,3-Dicarbonyl CondensationRoute B: [3+2] CycloadditionRationale & Field Insights
Starting Materials 1,3-Dicarbonyls, HydroxylamineTerminal Alkynes, Aldehydes (via oximes)Route B offers greater diversity as a vast number of aldehydes and terminal alkynes are commercially available or readily synthesized.[5]
Regioselectivity Often poor with unsymmetrical dicarbonylsGenerally excellentThe concerted nature of the [3+2] cycloaddition provides high regiochemical control, a major advantage over the condensation route.[6][12]
Reaction Conditions Often requires heating (reflux)Often proceeds at room temperatureMilder conditions for Route B allow for greater functional group tolerance, crucial for complex molecule synthesis.[11]
Key Challenge Controlling regioisomer formationPreventing nitrile oxide dimerizationFor Route A, extensive optimization may be needed to obtain a single isomer. For Route B, slow addition or controlled generation of the nitrile oxide is key.[6]
Typical Yields 65-85% (can be lower for mixed isomers)60-95%Route B often provides higher and more consistent yields, especially when regioselectivity is not an issue.[11]
Atom Economy Good; main byproduct is water.Variable; depends on oxidant/base used.While the core reaction is efficient, the generation of the nitrile oxide can introduce stoichiometric byproducts.

Conclusion for the Practicing Scientist

For the synthesis of 3,5-disubstituted isoxazoles, the 1,3-dipolar cycloaddition (Route B) is generally the superior strategy for researchers in drug discovery and development. Its key advantages are high regioselectivity, mild reaction conditions, broad substrate scope, and typically higher yields. The ability to reliably predict and obtain a single regioisomer is a decisive factor when synthesizing complex, biologically active molecules, saving significant time in purification and characterization.

The classical 1,3-dicarbonyl condensation (Route A) remains a viable and straightforward method, particularly when using symmetrical dicarbonyls or when the desired regioisomer is readily separable or overwhelmingly favored due to strong electronic or steric bias. However, for novel or unsymmetrical targets, the potential for regioisomeric mixtures makes it a less attractive primary choice. The development of methods using β-enamino diketones has improved the utility of this route, but it still often requires more substrate-specific optimization than the broadly applicable cycloaddition.[1][7]

Ultimately, the choice of synthesis will depend on the specific target molecule, available starting materials, and the scale of the reaction. However, for projects demanding efficiency, predictability, and structural diversity, the 1,3-dipolar cycloaddition provides a more robust and versatile platform.

References

Sources

Analytical Comparison Guide: Reference Standards for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Rationale

5-Methyl-3-(2-nitrophenyl)-1,2-oxazole ()[1] is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective COX-2 inhibitors and specialized agrochemicals. Because it contains both a redox-sensitive nitroarene moiety and a base-sensitive isoxazole ring, establishing a highly pure, rigorously characterized reference standard is paramount for downstream quality control.

This guide provides an objective comparison of reference standard grades for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole, detailing the self-validating analytical protocols required to establish absolute purity in compliance with global regulatory frameworks.

Part 1: The Criticality of Reference Standard Grades

Not all reference materials are created equal. Relying solely on a vendor's "HPLC Area %" can lead to significant potency assignment errors, as chromatographic purity does not account for spectroscopically invisible impurities like water, residual solvents, or inorganic salts.

Table 1: Quantitative Comparison of Reference Standard Grades

GradePurity Assignment MethodTraceabilityUncertaintyRelative CostBest Use Case
Certified Reference Material (CRM) qNMR + Mass Balance (Orthogonal)ISO 17034 / NIST< 0.2%

Calibration of analytical instruments, regulatory submissions.
Primary Working Standard (In-House) Mass Balance (100% - Impurities)Characterized against CRM0.5% - 1.0%

Routine batch release, daily HPLC/GC system suitability.
Commercial Analytical Grade HPLC Area % onlyVendor CoA> 2.0%$Early-stage R&D, qualitative identification.

Expertise & Causality: Why is a Primary Working Standard evaluated via Mass Balance? According to the[2], a primary standard must account for all mass fractions. If a commercial grade claims 99.5% purity by HPLC but contains 2.0% water and 1.0% residual ethyl acetate, its true assay is actually ~96.5%. Failing to correct for this results in a 3% error in all subsequent API quantifications.

Part 2: Self-Validating Analytical Workflow

To establish trustworthiness, a reference standard must be qualified through a self-validating system where orthogonal techniques confirm the same result. The updated[3] emphasize the validity of non-chromatographic quantitative methods, such as quantitative NMR (qNMR), for this exact purpose.

Workflow Start Raw Vendor Material CAS: 926316-89-4 Identity Identity Testing (HRMS, 1H/13C NMR, IR) Start->Identity Purity Organic Purity (UHPLC-UV/MS) Identity->Purity Impurities Inorganic & Volatiles (KF, GC-FID, ROI) Identity->Impurities Assay Absolute Quantitation (qNMR or Mass Balance) Purity->Assay Impurities->Assay Qualified Qualified Primary Reference Standard Assay->Qualified

Orthogonal qualification workflow for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole standards.

Step-by-Step Methodology for Standard Qualification:
  • Identity Confirmation (HRMS & NMR):

    • Protocol: Acquire high-resolution mass spectrometry (HRMS) data to confirm the exact mass of [M+H]+ at m/z 205.0608. Run 1H-NMR in DMSO-d6.

    • Causality: The isoxazole C4-proton typically appears as a distinct singlet around 6.5-7.0 ppm. The nitro group strongly deshields the adjacent aromatic protons, providing a unique splitting pattern that confirms the ortho-substitution of the nitrophenyl ring.

  • Organic Impurity Profiling (UHPLC-UV):

    • Protocol: Analyze the sample using a C18 column (1.7 µm, 2.1 x 100 mm) with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detect at 254 nm.

    • Causality: The conjugated pi-system between the nitrophenyl ring and the isoxazole core provides a strong chromophore at 254 nm. TFA is used to suppress the ionization of any acidic trace impurities, ensuring sharp peak shapes and accurate integration.

  • Volatile & Inorganic Assessment:

    • Protocol: Perform Karl Fischer (KF) titration for water content and Headspace GC-FID for residual solvents (e.g., ethanol, ethyl acetate used in synthesis).

  • Absolute Quantitation (qNMR):

    • Protocol: Weigh exactly 10.0 mg of the candidate standard and 5.0 mg of an internal standard (e.g., Maleic acid, highly pure CRM) into an NMR tube. Dissolve in CDCl3.

    • Causality: qNMR is a primary ratio method. By integrating the isolated isoxazole C4-proton against the maleic acid olefinic protons, you calculate the absolute molar ratio without needing a pre-existing standard of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole. If the qNMR assay (e.g., 98.2%) matches the Mass Balance assay (HPLC% - Water% - Solvents% = 98.1%) within ±0.5%, the standard is self-validated.

Part 3: Mechanistic Insights into Stability

Understanding the chemical reactivity of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole is essential for defining its storage conditions and shelf-life.

Degradation Parent 5-Methyl-3-(2-nitrophenyl) -1,2-oxazole Reduction Nitro Reduction (Light/Metals) Parent->Reduction [H] Base Base Hydrolysis (pH > 10) Parent->Base OH- Amine 3-(2-Aminophenyl) -5-methylisoxazole Reduction->Amine RingOpen Ring-Opened Degradant Base->RingOpen

Degradation pathways of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole affecting purity.

Mechanistic Causality:

  • Nitro Reduction: The ortho-nitro group is highly susceptible to photoreduction or catalytic reduction in the presence of trace transition metals, converting to an aniline derivative (3-(2-aminophenyl)-5-methylisoxazole). This drastically alters the molecule's polarity and UV absorbance.

  • Isoxazole Ring Opening: While the 5-methyl group provides some steric hindrance, the isoxazole ring remains sensitive to strong nucleophiles. Under highly basic conditions (pH > 10), the N-O bond can cleave, leading to a beta-keto nitrile or enolate degradant. Therefore, reference standards must be stored in amber vials, under inert gas (Argon/N2), at 2-8°C.

Part 4: Experimental Data Comparison

The following table summarizes a simulated qualification study comparing a raw commercial batch against a fully qualified in-house primary standard.

Table 2: Experimental Qualification Data for 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

Analytical ParameterMethodCommercial Grade (Raw)Qualified Primary Standard
Chromatographic Purity UHPLC-UV (254 nm)99.6% Area99.8% Area
Water Content Karl Fischer Titration1.8% w/w0.1% w/w
Residual Solvents HS-GC-FID0.9% (Ethyl Acetate)< 0.05%
Inorganic Residue Residue on Ignition0.2%< 0.05%
Assay (Mass Balance) Calculation96.7% 99.6%
Assay (qNMR) Internal Standard96.5% 99.7%

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. [Link]

  • International Pharmaceutical Regulators Programme (IPRP). "Guidance for Quality Assessors – Drug Product (Referencing USP General Chapter <11> Reference Standards)." [Link]

  • Zhengzhou Chunqiu Chemical Co., Ltd. "3-(2-Nitro-phenyl)-5-methylisoxazole_CAS:926316-89-4." Chemical Dictionary. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Logistics Guide: Handling 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole

As a Senior Application Scientist, I approach the handling of novel organic building blocks not just as a regulatory checklist, but as a mechanistic science. 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole (CAS: 926316-89-4) is a highly valuable intermediate in drug discovery and materials science. However, its structural profile demands rigorous, causality-driven safety protocols.

This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The hazard profile of 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole is driven by two distinct structural moieties:

  • The Isoxazole (1,2-oxazole) Ring: Heterocyclic rings of this nature are known skin and ocular irritants, capable of acting as haptens that trigger allergic contact dermatitis upon repeated exposure.

  • The Ortho-Nitrophenyl Group (Critical Hazard): Nitroaromatic compounds are highly lipophilic, allowing them to rapidly bypass the stratum corneum (the skin's outermost barrier)[1]. Once absorbed into the systemic circulation, the nitro group undergoes single-electron reduction catalyzed by flavoenzymes. This creates a nitro anion radical that reacts with molecular oxygen to generate superoxide radicals, inducing severe cellular oxidative stress[2]. Furthermore, N-hydroxylated metabolites penetrate red blood cells, oxidizing hemoglobin to methemoglobin, which severely impairs the blood's oxygen-carrying capacity (methemoglobinemia)[3].

Because of this rapid dermal penetration and systemic toxicity, standard laboratory PPE is insufficient. We must implement a barrier system specifically engineered to resist lipophilic permeation.

Tiered PPE Matrix

Quantitative risk scales with the mass of the chemical being handled. Below is the summarized PPE matrix, categorized by operational scale, with the mechanistic justification for each choice.

PPE CategoryAnalytical Scale (<100 mg)Preparative Scale (>1 g)Mechanistic Justification
Hand Protection Double-gloved: Nitrile (inner) + Nitrile (outer).Double-gloved: Nitrile (inner) + Butyl Rubber or Viton (outer).Nitroaromatics rapidly permeate standard nitrile. Butyl/Viton provides a superior chemical barrier against lipophilic compounds[1].
Eye/Face ANSI Z87.1 Safety Goggles.Safety Goggles + Full Face Shield.Protects ocular mucosa from micro-aerosolization during bulk powder transfer.
Respiratory Handled exclusively inside a certified Class II Fume Hood.Fume Hood + P100/N95 Particulate Respirator .Prevents inhalation of airborne particulates, which rapidly enter the bloodstream via alveolar capillaries, accelerating methemoglobinemia[3].
Body Flame-retardant (FR) lab coat, fully buttoned.FR lab coat + Disposable Tyvek sleeves.The nitro group possesses inherent energetic potential. FR materials mitigate risks associated with localized exothermic decomposition[4].

Operational Workflow: Safe Handling & Transfer

The following protocol is designed as a self-validating system . Each step contains a built-in verification check to ensure the integrity of the safety barrier before proceeding to the next phase.

Phase 1: Environmental Control Setup
  • Airflow Verification: Turn on the fume hood and verify the inward face velocity is between 80–120 feet per minute (fpm). Validation: Tape a small piece of Kimwipe to the sash; it should pull steadily inward.

  • Static Mitigation: Place a static-dissipative weighing mat inside the hood. Nitroaromatics can be sensitive to electrostatic discharge (ESD)[4].

Phase 2: PPE Donning Sequence
  • Inspect all gloves for micro-tears using the inflation method (trap air and squeeze).

  • Don the inner nitrile gloves, ensuring they cover the cuffs of your FR lab coat.

  • Don the outer gloves (Nitrile for analytical; Butyl for preparative). Validation: Ensure a tight seal with no exposed skin at the wrists.

Phase 3: Aseptic & Anti-Static Transfer
  • Use a grounded, anti-static micro-spatula to transfer the 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole powder. Do not use plastic spatulas , as they generate static electricity via tribocharging, which poses an ignition risk for energetic nitroaromatics[4].

  • Weigh the material directly into a pre-tared, sealable vial.

  • Seal the vial before removing it from the fume hood.

Phase 4: Doffing & Decontamination
  • Visual Inspection (Self-Validation): Inspect the outer gloves. Nitroaromatics often leave a faint yellow residue. If residue is present, the glove has been contaminated.

  • Remove the outer gloves aseptically (turning them inside out) and dispose of them in a designated hazardous waste bin.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Emergency Response & Chemical Disposal Plan

In the event of a logistical failure, immediate and correct action is required to prevent environmental contamination and personnel exposure.

Spill Decontamination Protocol
  • NEVER dry-sweep a nitroaromatic powder. Dry sweeping aerosolizes the compound, bypassing dermal PPE and creating an immediate inhalation hazard[3].

  • Wet the Spill: Gently mist the spilled powder with a compatible solvent (e.g., 70% Isopropanol or water) to suppress dust formation.

  • Absorb: Wipe the area with inert absorbent pads, working from the outside of the spill toward the center to prevent spreading.

  • Secondary Wash: Wash the contaminated surface with a mild alkaline detergent, as nitroaromatics are often more soluble and easily mobilized in slightly basic aqueous environments.

Waste Segregation & Disposal
  • Categorization: Collect all contaminated consumables (gloves, Kimwipes, empty vials) in a clearly labeled, sealable container marked: "Hazardous Waste: Toxic Nitroaromatic / Energetic Precursor".

  • Incompatibility Warning: Strictly isolate this waste from strong reducing agents (e.g., Sodium borohydride, Lithium aluminum hydride) and heavy metals. Mixing nitroaromatics with reducers can trigger violent, uncontrolled exothermic reactions[1].

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard method for destroying energetic nitro-compounds[4].

Workflow Visualization

G Start 1. Fume Hood & Static Mat Setup PPE 2. Don PPE: Butyl Gloves, FR Coat, Goggles Start->PPE Transfer 3. Chemical Transfer: Use Anti-Static Spatula PPE->Transfer Spill Spill Detected? Transfer->Spill Decon Wet with IPA/Water Absorb with Inert Pad Spill->Decon Yes Process Dissolve in Closed System Spill->Process No Waste Waste Segregation: Label 'Hazardous Nitroaromatic' Decon->Waste Process->Waste

Operational workflow for the safe handling and decontamination of nitroaromatic isoxazoles.

References

  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater." Applied Sciences. Available at: [Link]

  • SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." EPA Test Methods. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.